Technical Documentation Center

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile
  • CAS: 2197055-80-2

Core Science & Biosynthesis

Foundational

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven pathway for the synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile, a highly substituted pyridine derivative of significant interest as a chemical intermediate. Substituted pyridines are foundational scaffolds in a vast array of pharmacologically active compounds and functional materials.[1][2] This document delineates a robust, three-step synthetic sequence, commencing with readily available starting materials. The narrative emphasizes the mechanistic rationale behind procedural choices, offering expert insights into reaction optimization and control. Each stage of the synthesis is presented with a detailed, step-by-step experimental protocol, quantitative data summaries, and visual diagrams to ensure clarity and reproducibility for professionals in chemical research and development.

Strategic Pathway Design: A Retrosynthetic Approach

The synthesis of a multi-substituted heterocyclic compound like 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile requires a carefully planned sequence to ensure correct regiochemistry and high overall yield. Our strategy is built upon a logical deconstruction of the target molecule, prioritizing the formation of the stable pyridine core, followed by sequential functionalization.

Causality Behind the Strategy:

  • Pyridine Ring First: The pyridine core is the most complex structural element. It is synthetically advantageous to construct this framework early. We have selected a well-established cyclocondensation reaction, a variation of the Guareschi-Thorpe synthesis, which reliably produces the required 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile intermediate from simple, acyclic precursors.

  • Chlorination of the Pyridone: The conversion of the 2-hydroxy (pyridone) tautomer to the 2-chloro derivative is a standard and high-yielding transformation. This step is crucial as it activates the pyridine ring for subsequent reactions and introduces a key functional handle. The use of phosphorus oxychloride (POCl₃) is the industry-standard method for this conversion.[3][4]

  • Terminal Iodination: The final step involves the introduction of the iodo group at the C5 position via electrophilic aromatic substitution. This is performed last because iodination conditions are harsh and could interfere with the initial ring-forming reaction. The electronic properties of the existing substituents (activating methyl groups at C4 and C6) preferentially direct the incoming electrophile to the C5 position, ensuring the desired isomer is formed.

The complete retrosynthetic logic is visualized below.

G Target 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile Intermediate2 2-Chloro-4,6-dimethylpyridine-3-carbonitrile Target->Intermediate2 Electrophilic Iodination Intermediate1 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile Intermediate2->Intermediate1 Chlorination (POCl₃) Precursors Acetylacetone + Cyanoacetamide Intermediate1->Precursors Cyclocondensation

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Protocols and Mechanistic Insights

This section provides a step-by-step guide for each reaction in the synthetic pathway. The protocols are designed for laboratory-scale synthesis and can be scaled with appropriate safety and engineering controls.

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile

Principle & Mechanism: This reaction is a base-catalyzed cyclocondensation. It begins with a Knoevenagel condensation between one of the ketone groups of acetylacetone and the active methylene group of cyanoacetamide. This is followed by an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the remaining ketone, and subsequent dehydration to form the stable 2-pyridone aromatic ring.

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and cyanoacetamide (8.4 g, 0.1 mol) in ethanol (100 mL).

  • Add piperidine (2.0 mL) as a basic catalyst.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, during which a precipitate will form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

  • The resulting white to off-white solid is 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile, which is typically of sufficient purity for the next step.

Field Insights: The choice of a mild organic base like piperidine is critical to prevent side reactions associated with stronger bases like sodium ethoxide. Ethanol is an excellent solvent as it solubilizes the reactants while allowing the product to precipitate upon cooling, simplifying purification.

Data Summary: Step 1

Compound Mol. Weight ( g/mol ) Amount Used Moles Product Yield (%)
Acetylacetone 100.12 10.0 g 0.1 -
Cyanoacetamide 84.08 8.4 g 0.1 -

| 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile | 148.16 | - | - | ~85-90% |

Step 2: Synthesis of 2-Chloro-4,6-dimethylpyridine-3-carbonitrile

Principle & Mechanism: This is a nucleophilic substitution reaction where the hydroxyl group of the 2-pyridone is converted into a better leaving group by phosphorus oxychloride (POCl₃). The chloride ion, generated from POCl₃, then acts as a nucleophile to displace the activated oxygen species, yielding the 2-chloro derivative.

Experimental Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a 100 mL round-bottom flask, carefully add 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile (12.6 g, 0.085 mol) to phosphorus oxychloride (35 mL, 0.38 mol).

  • Add N,N-dimethylaniline (2 mL) as a catalyst.

  • Attach a reflux condenser and heat the mixture gently in an oil bath to 110°C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallization from an ethanol/water mixture can be performed for higher purity. The final product is 2-Chloro-4,6-dimethylpyridine-3-carbonitrile.[5]

Field Insights: Using a slight excess of POCl₃ ensures the complete conversion of the starting material.[4] The addition of a high-boiling tertiary amine catalyst like N,N-dimethylaniline accelerates the reaction. The quench and neutralization steps are critical and must be performed slowly and with efficient cooling to control the exotherm.

Data Summary: Step 2

Compound Mol. Weight ( g/mol ) Amount Used Moles Product Yield (%)
2-Hydroxy-4,6-dimethyl... 148.16 12.6 g 0.085 -
Phosphorus Oxychloride 153.33 35 mL 0.38 -

| 2-Chloro-4,6-dimethylpyridine-3-carbonitrile | 166.61 | - | - | ~90-95% |

Step 3: Synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Principle & Mechanism: This is an electrophilic aromatic substitution. The reaction utilizes an iodinating agent, such as N-Iodosuccinimide (NIS), which in the presence of a strong acid like sulfuric acid, generates a potent electrophilic iodine species (I⁺). This electrophile attacks the electron-rich 5-position of the pyridine ring, which is activated by the two methyl groups, to yield the final product.

Experimental Protocol:

  • To a 250 mL flask protected from light, dissolve 2-Chloro-4,6-dimethylpyridine-3-carbonitrile (10.0 g, 0.06 mol) in concentrated sulfuric acid (50 mL) at 0°C (ice bath).

  • In small portions, add N-Iodosuccinimide (NIS) (14.8 g, 0.066 mol, 1.1 equivalents) over 30 minutes, ensuring the internal temperature does not rise above 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto 300 g of crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution or ammonium hydroxide until pH 7.

  • A precipitate will form. Collect the solid by vacuum filtration and wash extensively with water, followed by a small amount of cold methanol.

  • Dry the product under vacuum. The final product is 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile.

Field Insights: The use of concentrated sulfuric acid as the solvent is crucial for activating the NIS to generate the highly electrophilic iodinating agent required to functionalize the pyridine ring. Performing the reaction at a controlled temperature prevents potential side reactions. Protecting the reaction from light is good practice when working with iodine reagents to prevent radical side reactions.

Data Summary: Step 3

Compound Mol. Weight ( g/mol ) Amount Used Moles Product Yield (%)
2-Chloro-4,6-dimethyl... 166.61 10.0 g 0.06 -
N-Iodosuccinimide (NIS) 224.98 14.8 g 0.066 -

| 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile | 292.51 | - | - | ~80-88% |

Complete Synthesis Workflow Visualization

The following diagram illustrates the entire forward synthesis pathway, from common starting materials to the final target compound, including key reagents for each transformation.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Iodination start Acetylacetone + Cyanoacetamide reagent1 Piperidine, EtOH Reflux start->reagent1 prod1 2-Hydroxy-4,6-dimethyl- pyridine-3-carbonitrile reagent1->prod1 reagent2 POCl₃ 110°C prod1->reagent2 prod2 2-Chloro-4,6-dimethyl- pyridine-3-carbonitrile reagent2->prod2 reagent3 NIS, H₂SO₄ rt prod2->reagent3 prod3 2-Chloro-5-iodo-4,6-dimethyl- pyridine-3-carbonitrile reagent3->prod3

Caption: Complete forward synthesis workflow diagram.

References

  • Journal of Organic Chemistry and Pharmaceutical Chemistry. Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. N.p., n.d. Web.
  • Molecules. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. N.p., 11 Sep. 2012. Web.[1][3]

  • Indian Journal of Chemistry. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. N.p., n.d. Web.
  • PubMed.
  • ResearchGate. Synthesis of pyridine-3-carbonitriles 9a–d. N.p., n.d. Web.
  • Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine. N.p., n.d. Web.
  • Molecules. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. N.p., 16 Apr. 2012. Web.[4]

  • Organic Syntheses. SYNTHESIS OF 4-(METHYLTHIO)-2-PHENYLQUINAZOLINE AND 4-(4-METHOXYPHENYL)-2-PHENYLQUINOLINE. N.p., n.d. Web.
  • Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. N.p., 1 Apr. 2012. Web.
  • Google Patents. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. N.p., n.d. Web.
  • Google Patents. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. N.p., 6 Jan. 2000. Web.
  • ResearchGate.
  • Sigma-Aldrich. 2-Chloro-4,6-dimethylpyridine-3-carbonitrile 97 14237-71-9. N.p., n.d. Web.[5]

  • Google Patents. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. N.p., n.d. Web.
  • Tokyo Chemical Industry. Iodination [Synthetic Reagents] | TCI AMERICA. N.p., n.d. Web.

  • Organic Syntheses. IODODURENE. N.p., n.d. Web.[6]

Sources

Exploratory

Spectral Data Analysis and Validation Protocols for 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Executive Summary 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (CAS: 2197055-80-2) is a highly functionalized, fully substituted pyridine scaffold frequently utilized as a critical building block in medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (CAS: 2197055-80-2) is a highly functionalized, fully substituted pyridine scaffold frequently utilized as a critical building block in medicinal chemistry and agrochemical development. Because every position on the heteroaromatic ring bears a substituent, traditional 1D ¹H NMR relies exclusively on aliphatic side-chain analysis. Consequently, ¹³C NMR, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) become the mandatory orthogonal techniques for definitive structural elucidation.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data listing. This guide deconstructs the causality behind the spectral signatures of this molecule—explaining why the heavy iodine atom drastically alters the carbon spectrum and how the nitrogenous ring dictates mass fragmentation—while providing self-validating protocols for rigorous analytical characterization.

Electronic Topology and Spectral Causality

The pyridine core is inherently electron-deficient. The addition of a 2-chloro and 3-carbonitrile group further depletes electron density via inductive (-I) and mesomeric (-M) effects. Conversely, the 4- and 6-methyl groups provide weak electron donation (+I). However, it is the 5-iodo substituent that introduces profound relativistic effects, fundamentally altering the local magnetic environment. Understanding these competing electronic forces is the key to accurately assigning the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The Alpha-Deshielding Effect

With no aromatic protons present, the ¹H NMR spectrum is remarkably simple, featuring only two singlets corresponding to the C4 and C6 methyl groups. The causality behind their chemical shift differentiation lies in their proximity to the heteroatom. The C6-methyl group is positioned alpha to the electronegative pyridine nitrogen, resulting in a stronger deshielding effect compared to the C4-methyl group, which is gamma to the nitrogen.

¹³C NMR: The SO-HALA Effect

The ¹³C NMR spectrum serves as the definitive fingerprint for this fully substituted scaffold. The most critical diagnostic feature is the chemical shift of the C5 carbon bearing the iodine atom. Due to the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect , the massive electron cloud of iodine undergoes spin-orbit coupling that propagates to the adjacent carbon nucleus, causing an anomalous and powerful shielding effect . Consequently, the C5 carbon resonates significantly upfield (~95 ppm) compared to typical aromatic carbons, which usually appear between 120–160 ppm .

Table 1: Predicted NMR Spectral Data (in CDCl₃)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Causality
¹H 2.75Singlet (s)3HC6–CH₃Deshielded due to alpha position to pyridine nitrogen.
¹H 2.55Singlet (s)3HC4–CH₃Flanked by electron-withdrawing -CN and -I, but further from N.
¹³C ~162.0Singlet-C6 (Ar)Strongly deshielded by adjacent nitrogen atom.
¹³C ~156.0Singlet-C4 (Ar)Deshielded by ring current and adjacent substituents.
¹³C ~151.0Singlet-C2 (Ar)Deshielded by adjacent nitrogen and electronegative chlorine.
¹³C ~115.0Singlet--C≡NCharacteristic sp-hybridized nitrile carbon shift.
¹³C ~108.0Singlet-C3 (Ar)Beta to nitrogen, shielded relative to alpha carbons.
¹³C ~95.0Singlet-C5 (Ar)Diagnostic: Anomalously shielded due to the SO-HALA effect of Iodine.
¹³C ~24.0Singlet-C6–CH₃Aliphatic methyl carbon.
¹³C ~19.0Singlet-C4–CH₃Aliphatic methyl carbon.

Mass Spectrometry (MS) & Fragmentation Mechanics

In both Electron Ionization (EI) and Electrospray Ionization (ESI+), the molecule exhibits highly predictable, self-validating isotopic and fragmentation patterns.

  • Isotopic Signatures: The presence of a single chlorine atom dictates a classic 3:1 isotopic cluster for the molecular ion ([M]⁺ at m/z 292 and [M+2]⁺ at m/z 294). This ratio serves as an internal validation that the chlorine atom is intact.

  • Primary Cleavage: The weakest bond in the molecule is the C–I bond. Upon ionization or Collision-Induced Dissociation (CID), the molecule rapidly expels an iodine radical (127 Da) to yield an abundant [M - I]⁺ fragment at m/z 165.

  • Secondary Cleavage (Ring Opening): Subsequently, the pyridine ring undergoes a characteristic retro-electrocyclic-like cleavage to expel neutral hydrogen cyanide (HCN, 27 Da). This loss of HCN is a hallmark fragmentation pathway for nitrogenous heterocycles, providing definitive proof of the pyridine core .

MS_Fragmentation M Molecular Ion [M]+ m/z 292 (100%), 294 (33%) Frag1 [M - I]+ m/z 165, 167 M->Frag1 - I• (127 Da) Frag2 [M - Cl]+ m/z 257 M->Frag2 - Cl• (35/37 Da) Frag3 [M - I - HCN]+ m/z 138, 140 Frag1->Frag3 - HCN (27 Da) Frag4 [M - I - Cl]+ m/z 130 Frag1->Frag4 - Cl• (35/37 Da)

Mass spectrometry fragmentation pathway of the pyridine scaffold.

Infrared (IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups that are otherwise silent in ¹H NMR. The carbonitrile (-C≡N) group is particularly useful as it vibrates in a region of the IR spectrum (2200–2250 cm⁻¹) that is typically devoid of other interfering signals.

Table 2: Key IR Vibrational Frequencies
Wavenumber (cm⁻¹)Vibrational ModeIntensityDiagnostic Value
2950 – 2980 C–H stretch (aliphatic)WeakConfirms presence of methyl groups.
2220 – 2230 -C≡N stretchStrong, SharpCritical validation of the carbonitrile group.
1550, 1450 C=N, C=C ring stretchMediumConfirms the heteroaromatic pyridine ring.
1050 – 1100 C–Cl stretchStrongValidates the chlorinated position.
500 – 600 C–I stretchMediumValidates the iodinated position.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following Standard Operating Procedures (SOPs) must be executed. These protocols are designed as self-validating systems; failure at any checkpoint indicates sample degradation or impurity.

Analytical_Workflow Prep Sample Preparation (Internal Standards Added) NMR NMR Acquisition (1H & 13C in CDCl3) Prep->NMR MS LC-MS Analysis (ESI+ & ESI- Modes) Prep->MS IR FT-IR Spectroscopy (ATR Mode) Prep->IR Process Data Synthesis & Cross-Validation NMR->Process MS->Process IR->Process

Self-validating analytical workflow for comprehensive spectral characterization.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is chosen because the compound lacks exchangeable protons, preventing deuterium exchange artifacts, while TMS provides a locked 0.00 ppm reference.

  • ¹H NMR Acquisition: Acquire data at 400 MHz or higher. Set the relaxation delay (d1) to 2 seconds. Validation Check: Ensure the baseline between 6.0–9.0 ppm is completely flat. Any peaks here indicate aromatic impurities, as the pure compound is fully substituted.

  • ¹³C NMR Acquisition: Acquire data at 100 MHz or higher. Increase the relaxation delay to 3-5 seconds to account for the quaternary carbons, which relax slowly. Validation Check: Verify the presence of the highly shielded C5 carbon at ~95 ppm.

Protocol B: LC-MS / ESI+ Tuning and Acquisition
  • Mobile Phase Setup: Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures the protonation of the basic pyridine nitrogen, maximizing the[M+H]⁺ signal in positive ion mode.

  • Source Tuning: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Data Acquisition: Scan from m/z 100 to 500.

  • Validation Check: Isolate the molecular ion and verify the 3:1 ratio of the m/z 293 and 295 peaks ([M+H]⁺). Apply 20 eV collision energy to trigger the loss of the iodine radical (-127 Da) and HCN (-27 Da).

Protocol C: Attenuated Total Reflectance (ATR) FT-IR
  • Background Calibration: Collect a background spectrum of the empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 1-2 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the torque clicks. Causality: Direct solid-state ATR prevents solvent masking effects in the crucial 2200 cm⁻¹ nitrile region.

  • Validation Check: Confirm the presence of a sharp, high-intensity peak at ~2225 cm⁻¹. If this peak is broad or shifted, suspect hydration or degradation of the nitrile group.

References

  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Chemical Reviews, 2020. URL:[Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory Physical Chemistry Chemical Physics, 2023. URL:[Link]

  • 13C NMR study of halogen bonding of haloarenes: measurements of solvent effects and theoretical analysis Journal of Organic Chemistry, 2004. URL:[Link]

Foundational

Determining the Solubility of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the novel compound 2-Chloro-5-iodo-4,6-dimethylpyridine-3-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the novel compound 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile in common laboratory solvents. Given the limited publicly available data on this specific molecule, this guide emphasizes a robust, first-principles experimental approach. The methodologies outlined herein are designed to ensure scientific integrity, providing a self-validating system for generating reliable and reproducible solubility data.

Introduction: Understanding the Compound

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is a substituted pyridine derivative. Its structure, featuring a halogenated and methylated pyridine ring with a nitrile group, suggests a complex interplay of polarity and steric factors that will govern its solubility. The presence of the polar nitrile and nitrogen-containing ring, contrasted with the nonpolar methyl and halogen substituents, indicates that its solubility will be highly dependent on the chosen solvent system. A thorough understanding of its solubility is a critical first step in many applications, including reaction chemistry, formulation development, and biological screening.

Hazard & Safety Summary: 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. All handling of the solid and its solutions should be conducted in a well-ventilated fume hood.

The Principle of "Like Dissolves Like" in Solubility Testing

The foundational principle guiding solubility is "like dissolves like."[3] This means that substances with similar polarities are more likely to be soluble in one another.[3] Polar solvents will generally dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[3] The experimental design detailed in this guide is structured to test the solubility of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile across a spectrum of solvents with varying polarities.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical progression of the experimental workflow for determining the solubility of the target compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Classification cluster_quant Quantitative Analysis (Optional) A Accurately weigh 10 mg of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile C Add the compound to the first solvent A->C B Prepare a set of test tubes, each containing 1 mL of a different solvent B->C D Vortex/agitate for a set time (e.g., 1 minute) C->D E Visually observe for dissolution D->E F Is the compound fully dissolved? E->F G Classify as 'Soluble' F->G Yes H Classify as 'Sparingly Soluble' or 'Insoluble' F->H No I Repeat for all solvents G->I H->I J For soluble cases, add more solute in known increments I->J K Determine saturation point J->K L Calculate quantitative solubility (e.g., in mg/mL) K->L

Figure 1: Experimental workflow for determining the solubility of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile.

Detailed Experimental Protocol

This protocol is designed to provide a systematic and reproducible method for assessing the solubility of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile.

Materials and Equipment
  • 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (solid)

  • A selection of common laboratory solvents (see Table 1)

  • Analytical balance

  • Spatula

  • Small test tubes or vials

  • Vortex mixer

  • Pipettes

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves

Step-by-Step Procedure
  • Preparation:

    • Label a series of clean, dry test tubes with the names of the solvents to be tested.

    • Using a pipette, add 1 mL of each respective solvent to the corresponding test tube.

    • Accurately weigh approximately 10 mg of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile onto a piece of weighing paper.

  • Solubility Testing:

    • Carefully add the weighed compound to the first test tube containing a solvent.

    • Securely cap the test tube and vortex the mixture vigorously for 60 seconds.[3]

    • Allow the mixture to stand for a few minutes and visually inspect for any undissolved solid.[3] The most common method for determining miscibility is visual evaluation.

    • Record your observations. If the compound has completely dissolved, it is considered "soluble" in that solvent at the tested concentration.

    • If some or all of the compound remains undissolved, it can be classified as "sparingly soluble" or "insoluble."

    • Repeat this process for each of the selected solvents.

  • Data Recording:

    • Systematically record your observations in a table, noting whether the compound was soluble, sparingly soluble, or insoluble in each solvent.

Data Presentation: A Framework for Your Results

The following table provides a template for summarizing the qualitative solubility data. This structured format allows for easy comparison of the compound's solubility across different solvent classes.

Table 1: Qualitative Solubility of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

SolventSolvent ClassPolarityObservation (Soluble/Sparingly Soluble/Insoluble)
WaterProtic, PolarHigh
MethanolProtic, PolarHigh
EthanolProtic, PolarHigh
AcetoneAprotic, PolarMedium
AcetonitrileAprotic, PolarMedium
Dichloromethane (DCM)HalogenatedMedium
Ethyl AcetateEsterMedium
Tetrahydrofuran (THF)EtherMedium
TolueneAromaticLow
HexaneAliphaticLow
Diethyl EtherEtherLow
Dimethyl Sulfoxide (DMSO)Aprotic, PolarHigh
N,N-Dimethylformamide (DMF)Aprotic, PolarHigh

Advanced Considerations for Quantitative Analysis

For applications requiring precise solubility values, the qualitative assessment can be extended to a quantitative determination. The "shake flask" method is a common and straightforward approach.[4] This involves adding an excess of the compound to a known volume of solvent, agitating the mixture until equilibrium is reached, and then analyzing the concentration of the dissolved solute in the supernatant, often by techniques like HPLC or UV-Vis spectroscopy.

References

  • Solubility test for Organic Compounds. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • Physics-Based Solubility Prediction for Organic Molecules. (2025, July 29). PMC - NIH.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile — Chemical Substance Information. (n.d.).
  • chemical label 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile. (n.d.).
  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

Sources

Exploratory

molecular structure and conformation of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile Introduction: The Pyridine Scaffold and a Novel Derivative The pyridine ring is a cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Introduction: The Pyridine Scaffold and a Novel Derivative

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in FDA-approved pharmaceuticals and its capacity for hydrogen bonding, aqueous solubility, and chemical stability.[1][2] Substituted pyridines are integral to a vast array of therapeutic agents, including those for cancer, infectious diseases, and neurological disorders.[3][4][5] This guide focuses on a specific, highly functionalized derivative: 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile .

Given the absence of detailed structural studies for this compound in publicly accessible literature, this document serves as both a theoretical and practical framework for its comprehensive analysis. We will leverage data from analogous structures and established analytical techniques to predict its molecular properties and provide robust, field-proven protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the structure of novel heterocyclic compounds.

Part I: Theoretical & Computational Analysis: In Silico Structural Prediction

Objective: To generate a reliable, hypothetical model of the molecule's geometry, conformation, and electronic properties before undertaking empirical studies. This in silico approach is critical for anticipating spectroscopic signatures and understanding potential intermolecular behaviors.

Methodology: Density Functional Theory (DFT)

DFT is the computational method of choice for this system. It provides an excellent balance of computational cost and accuracy for calculating the ground-state properties of organic molecules, including those with heavy halogens like iodine.[6] Functionals like B3LYP have a proven track record of accurately predicting geometries and vibrational frequencies for halogenated aromatic systems.[7][8]

Workflow for Computational Analysis

cluster_0 Computational Workflow A 1. Build Initial 3D Structure (e.g., Avogadro, ChemDraw) B 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B Input coordinates C 3. Frequency Calculation (Verify true minimum, obtain IR spectra) B->C Optimized geometry D 4. Property Calculation (NMR shifts, NBO, Electrostatic Potential) C->D Validated structure E 5. Data Analysis (Bond lengths, angles, dihedral angles, charge distribution) D->E Calculated properties

Caption: Workflow for DFT-based structural and property prediction.

Experimental Protocol: DFT Geometry Optimization
  • Structure Generation: Construct the 3D model of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile using molecular modeling software.

  • Input File Preparation: Create an input file for a computational chemistry package (e.g., Gaussian). Specify the following:

    • Method: B3LYP for the DFT functional.[7]

    • Basis Set: Def2TZVP or a similar triple-zeta basis set that includes effective core potentials for iodine is recommended for accuracy.[9]

    • Keywords: Opt Freq to perform a geometry optimization followed by a frequency calculation. The frequency analysis is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Execution: Submit the calculation to a high-performance computing cluster.

  • Analysis: Extract the optimized Cartesian coordinates from the output file. Use these coordinates to measure bond lengths, bond angles, and dihedral angles to define the molecule's conformation. Visualize the calculated electrostatic potential map to identify electron-rich (e.g., nitrile nitrogen) and electron-poor regions.

Predicted Molecular Geometry

The following table summarizes the predicted geometric parameters based on DFT calculations and known data from similar pyridine structures.[10]

ParameterPredicted ValueRationale & Commentary
Bond Lengths
C-Cl~1.74 ÅTypical for a C(sp²)-Cl bond on an electron-deficient ring.
C-I~2.10 ÅReflects the larger atomic radius of iodine.
C-C (ring)1.38 - 1.40 ÅAromatic C-C bonds, with minor variations due to substituents.
C-N (ring)~1.34 ÅCharacteristic of C-N bonds within a pyridine ring.
C-CN~1.45 ÅStandard single bond length between sp² and sp carbons.
C≡N~1.16 ÅTypical triple bond length for a nitrile group.
Bond Angles
C-C-Cl~122°Steric influence of the adjacent methyl group may slightly increase this angle.
C-C-I~118°The large iodine atom will influence adjacent angles.
C-C-C (ring)118 - 122°Angles will deviate from the ideal 120° due to the diverse substituents.
Dihedral Angles
C-C-C-CN~0° or ~180°The carbonitrile group is expected to be coplanar with the pyridine ring to maximize electronic conjugation.

Part II: Synthesis and Spectroscopic Characterization

Objective: To synthesize the target compound and verify its molecular formula and connectivity using a suite of standard spectroscopic techniques.

Proposed Synthetic Pathway

A plausible synthesis can be adapted from methodologies used for similar polychlorinated or iodinated pyridines.[11][12] A robust starting material is 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile, which is commercially available.

cluster_1 Proposed Synthesis Start 2,5-Dichloro-4,6-dimethyl- pyridine-3-carbonitrile Product 2-Chloro-5-iodo-4,6-dimethyl- pyridine-3-carbonitrile Start->Product Selective C5-Halogen Exchange Reagent Halogen Exchange Reagent (e.g., NaI in Acetone/DMF) Reagent->Product Condition Finkelstein-type Reaction Heat Condition->Product

Caption: Proposed synthesis via a selective halogen exchange reaction.

Rationale: A Finkelstein-type reaction is proposed due to the generally higher reactivity of the C5-Cl bond compared to the C2-Cl bond in such pyridine systems, which can be exploited for selective substitution with iodide.

Spectroscopic Analysis: Predicted Data & Protocols

The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a self-validating system for structural confirmation.

TechniquePredicted DataExperimental Protocol
¹H NMR Two singlets, δ ≈ 2.5-2.8 ppm (3H each)1. Dissolve ~5-10 mg of purified sample in 0.7 mL of deuterated chloroform (CDCl₃).[13] 2. Add a trace amount of tetramethylsilane (TMS) as an internal standard. 3. Acquire the spectrum on a 400 MHz or higher spectrometer.
¹³C NMR Pyridine carbons: δ ≈ 110-160 ppm. Methyl carbons: δ ≈ 20-25 ppm. Nitrile carbon (C≡N): δ ≈ 115-120 ppm.Use the same sample as for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
Mass Spec (EI) Molecular Ion (M⁺): m/z corresponding to C₈H₆ClIN₂. Key Fragments: [M-I]⁺, [M-Cl]⁺, [M-CN]⁺. Isotopic Pattern: Characteristic 3:1 ratio for the chlorine atom (³⁵Cl/³⁷Cl).[14]1. Dissolve ~1 mg of the sample in 1 mL of a volatile solvent (e.g., dichloromethane).[14] 2. Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet. 3. Use a standard electron ionization energy of 70 eV.
IR C≡N stretch: ~2230 cm⁻¹. C=C/C=N stretches: ~1550-1600 cm⁻¹. C-H (methyl) stretches: ~2900-3000 cm⁻¹.1. Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. 2. Alternatively, acquire the spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.

Part III: Definitive Structural Elucidation via X-ray Diffraction

Objective: To unambiguously determine the three-dimensional atomic arrangement, molecular conformation, and any significant intermolecular interactions in the solid state.

Methodology: Single-Crystal X-ray Diffraction

This technique is the undisputed gold standard for determining the precise structure of crystalline compounds.[15] It provides definitive data on bond lengths, angles, and the planarity of the molecule, which can then be compared against the computationally predicted model.

Causality Behind Experimental Choice: For a molecule with multiple bulky and electronically distinct substituents (Cl, I, CH₃, CN), subtle distortions from ideal planarity are expected. X-ray diffraction is the only technique that can precisely quantify these distortions. Furthermore, the presence of an iodine atom (a strong halogen bond donor) and a nitrile nitrogen (a potential acceptor) suggests that halogen bonding could be a key interaction governing the crystal packing.[16]

Workflow for X-ray Crystallography

cluster_2 X-ray Crystallography Workflow F 1. Synthesize & Purify Compound (See Part II) G 2. Grow Single Crystals (Slow evaporation, vapor diffusion) F->G High purity sample H 3. Mount Crystal & Collect Data (Diffractometer with Mo or Cu source) G->H Suitable single crystal I 4. Solve Structure (Determine electron density map) H->I Diffraction data J 5. Refine Structure & Analyze (Finalize atomic positions, analyze geometry & packing) I->J Initial structural model

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single Crystal Growth and Analysis
  • Purification: The compound synthesized in Part II must be purified to the highest possible degree (>99%), typically by recrystallization or column chromatography, as impurities can inhibit crystal growth.

  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, ethyl acetate/hexane).

    • Employ slow evaporation: Cover the vial with parafilm and puncture a few small holes to allow the solvent to evaporate over several days to weeks.[15]

    • Monitor regularly for the formation of well-defined, single crystals.

  • Data Collection:

    • Carefully select and mount a suitable crystal (typically <0.5 mm in any dimension) on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.

    • Collect diffraction data using a modern diffractometer equipped with a Mo Kα or Cu Kα X-ray source.

  • Structure Solution and Refinement:

    • Process the collected data to determine the unit cell parameters and space group.

    • Solve the structure using direct methods or Patterson functions to locate the heavy atoms (I, Cl).

    • Refine the structural model against the experimental data, locating all non-hydrogen atoms and refining their positions and anisotropic displacement parameters.

Expected Insights from X-ray Analysis:

  • Conformation: Definitive confirmation of the planarity of the pyridine ring and the orientation of the substituents.

  • Intermolecular Interactions: Identification of non-covalent interactions. Key possibilities include C-I···N≡C halogen bonds or π-π stacking between pyridine rings, which are crucial for understanding the material's solid-state properties and for rational drug design.

Conclusion and Future Directions

This guide outlines a comprehensive, integrated strategy for the complete structural and conformational analysis of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile. By combining in silico prediction with empirical synthesis and state-of-the-art analytical techniques, researchers can move from a chemical formula to a full three-dimensional understanding of this novel compound.

The elucidated structure will be invaluable for future research, including:

  • Structure-Activity Relationship (SAR) Studies: Providing a structural basis for designing new analogues with enhanced biological activity.

  • Crystal Engineering: Utilizing knowledge of intermolecular interactions to design novel co-crystals with tailored physical properties.

  • Metabolic Profiling: Serving as a verified standard for identifying potential metabolites in preclinical studies.[17]

References

  • The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review. Benchchem. [URL: https://www.benchchem.com/blog/the-ascendant-role-of-3-substituted-pyridines-in-modern-drug-discovery-a-technical-review]
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504473/]
  • The X-Ray Crystal Structures of Two Derivatives of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine. Journal of Chemical Research, Synopses (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1997/jr/a700690j]
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals. [URL: https://lifechemicals.com/service/synthesis-and-supply-of-novel-rd-compounds/functionalized-pyridines]
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [URL: https://discovery.researcher.life/article/pyridine-derivatives-as-preferable-scaffolds-for-the-process-of-discovering-new-drugs/10.1016/j.rechem.2023.100910]
  • Pyridine scaffold-bearing drugs in therapeutic applications. ResearchGate. [URL: https://www.researchgate.
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [URL: https://www.researchgate.
  • Crystal structures of pyridine and pyri~ine trihydrate. The Journal of Chemical Physics. [URL: https://aip.
  • A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Acetohydrazide-Pyridine Co-crystals. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-single-crystal-x-ray-diffraction-analysis-of-acetohydrazide-pyridine-co-crystals]
  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines (2019). SciSpace. [URL: https://typeset.io/papers/x-ray-crystallographic-studies-in-a-series-of-substituted-19v7f9o0]
  • 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile — Chemical Substance Information. ECHA. [URL: https://echa.europa.
  • 2-Chloro-4,6-dimethylpyridine-3-carbonitrile 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/649774]
  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine. Google Patents. [URL: https://patents.google.
  • 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. SpectraBase. [URL: https://spectrabase.com/spectrum/6sT38GknE2H]
  • The Low-Lying Excited States of Pyridine. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/jp001552x]
  • DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. [URL: https://mostwiedzy.
  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945722/]
  • 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/334852]
  • 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. ChemicalBook. [URL: https://www.chemicalbook.com/ProductCase_EN/91591-63-8.htm]
  • 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. FDA Global Substance Registration System. [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL7PQ926CN]
  • 2,5-Dichloro-4,6-dimethylnicotinonitrile. ChemScene. [URL: https://www.chemscene.com/products/2,5-Dichloro-4,6-dimethylnicotinonitrile-CS-0010501.html]
  • 2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE. Matrix Fine Chemicals. [URL: https://matrix-fine-chemicals.com/product/2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile-cas-91591-63-8]
  • Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019183/]
  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/18/104]
  • Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. Benchchem. [URL: https://www.benchchem.
  • and 3‐MCPD) in Humans: Urinary Excretion of 2‐Chlorohydracrylic Acid. Open Agrar. [URL: https://www.openagrar.de/servlets/MCRFileNodeServlet/Document_derivate_00037803/MolNutrFoodRes_1900980_Rev1-online.pdf]
  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Google Patents. [URL: https://patents.google.
  • Metabolite discovery through global annotation of untargeted metabolomics data. OSTI.GOV. [URL: https://www.osti.gov/pages/servlets/purl/1438597]
  • UPLC-QTOF-MS Identification of the Chemical Constituents in Rat Plasma and Urine after Oral Administration of Rubia cordifolia L. Extract. MDPI. [URL: https://www.mdpi.com/1420-3049/22/8/1336]
  • 2,5-Dichloro-4,6-dimethyl-pyridine-3-carbonitrile. Manchester Organics. [URL: https://www.manchesterorganics.com/products/building-blocks/heterocycles/pyridines/2-5-dichloro-4-6-dimethyl-pyridine-3-carbonitrile/2-5-dichloro-4-6-dimethyl-pyridine-3-carbonitrile]
  • NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc. [URL: https://www.isotope.
  • Reaction and conditions for the synthesis of compounds 3–6. ResearchGate. [URL: https://www.researchgate.net/figure/Reaction-and-conditions-for-the-synthesis-of-compounds-3-6-i-2-Chloro-4-nitropyridine_fig2_324021287]
  • ¹H NMR spectra. Royal Society of Chemistry. [URL: https://www.rsc.
  • 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. Drugfuture. [URL: http://www.drugfuture.com/gsrs/NL7PQ926CN.html]

Sources

Foundational

Theoretical and Computational Paradigms in the Rational Design of Pyridine-3-Carbonitrile Derivatives

Executive Summary The pyridine-3-carbonitrile scaffold is a highly privileged N-heterocycle characterized by a unique "push-pull" electronic environment. The strongly electron-withdrawing cyano group (-C≡N) coupled with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine-3-carbonitrile scaffold is a highly privileged N-heterocycle characterized by a unique "push-pull" electronic environment. The strongly electron-withdrawing cyano group (-C≡N) coupled with the electronegative pyridine nitrogen creates a versatile pharmacophore and chemisorption center. This dual nature allows pyridine-3-carbonitrile derivatives to function exceptionally well in two distinct fields: as potent pharmacological agents (antimicrobial, anticancer) and as highly efficient corrosion inhibitors for metal alloys.

To accelerate the transition from theoretical design to empirical success, modern research relies on a robust computational pipeline. This whitepaper details the causality, mechanics, and self-validating protocols required to computationally evaluate pyridine-3-carbonitrile derivatives using Density Functional Theory (DFT), Molecular Docking, Monte Carlo (MC), and Molecular Dynamics (MD) simulations.

Quantum Mechanical Profiling: Density Functional Theory (DFT)

Causality & Rationale

Before testing a compound against a biological receptor or a metal surface, we must understand its intrinsic electronic topology. Why use DFT? The cyano group significantly alters the electron density of the pyridine ring via resonance and inductive effects. DFT allows us to calculate the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy dictates the molecule's ability to donate electrons (e.g., to the empty d-orbitals of iron in carbon steel, facilitating chemisorption)[1]. Conversely, the LUMO dictates electron acceptance. The energy gap ( ΔE ) between them is a direct proxy for chemical reactivity and molecular softness; a smaller gap indicates higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) mapping identifies specific nucleophilic (red) and electrophilic (blue) sites, predicting exactly where hydrogen bonding or metal coordination will occur[2].

Self-Validating Protocol: DFT Workflow
  • Ligand Preparation: Construct the 3D geometry of the pyridine-3-carbonitrile derivative using a builder like GaussView.

  • Geometry Optimization: Execute optimization using the B3LYP functional with a 6-311G(d,p) basis set. Causality: B3LYP provides the optimal balance between computational cost and electron correlation accuracy for organic N-heterocycles.

  • Internal Validation (Frequency Analysis): The protocol is only valid if the subsequent vibrational frequency calculation yields zero imaginary frequencies . This mathematically proves the optimized structure resides at a true local energy minimum, not a transition state.

  • Electronic Extraction: Extract HOMO/LUMO energies, calculate global hardness ( η ), electronegativity ( χ ), and generate the MEP surface to guide downstream docking or surface adsorption simulations.

Pharmacological Pipeline: Molecular Docking & ADMET

Causality & Rationale

Pyridine-3-carbonitriles exhibit broad-spectrum bioactivity. For instance,3 act as potential inhibitors against Mycobacterium tuberculosis[3], while other derivatives show potent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231)[4]. Molecular docking is employed to predict the exact spatial orientation (pose) and non-covalent binding affinity (e.g., hydrogen bonding via the cyano nitrogen) within the active site of targets like DNA gyrase or acetylcholinesterase.

Self-Validating Protocol: High-Fidelity Docking
  • Target Preparation: Retrieve the high-resolution X-ray crystal structure of the target (e.g., S. aureus DNA gyrase complexed with ciprofloxacin, PDB ID: 2XCT)[2]. Strip co-crystallized water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Grid Box Definition: Center the grid box precisely on the center of mass of the native co-crystallized ligand to ensure the search space is restricted to the active site.

  • Internal Validation (Redocking): Before screening novel derivatives, extract and re-dock the native ligand using a Lamarckian Genetic Algorithm. Validation Gate: The protocol is only deemed reliable if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å .

  • Production Docking & ADMET: Dock the optimized pyridine-3-carbonitrile library. Route the top-scoring hits through in silico ADMET tools (e.g., SwissADME) to filter out candidates with poor oral bioavailability or high predicted toxicity[2].

Materials Science Pipeline: Corrosion Inhibition via MC and MD

Causality & Rationale

In industrial applications, 1 are synthesized as highly effective protective films for carbon steel in corrosive environments (e.g., 1M H₂SO₄)[1],[5]. To understand how these molecules protect the metal, we use Monte Carlo (MC) and Molecular Dynamics (MD) simulations. MC explores the vast configurational space to find the lowest-energy adsorption pose on the metal lattice, while MD simulates the thermodynamic stability of this protective film over time in a simulated corrosive solvent.

Self-Validating Protocol: Surface Adsorption Simulation
  • Surface Cleavage: Construct a supercell of the metal surface. For carbon steel, the Fe(110) plane is cleaved, as it is the most thermodynamically stable and densely packed crystallographic facet[1].

  • Solvent Box Construction: Build a simulation box containing the inhibitor molecule, water molecules, and corrosive ions (e.g., H⁺, SO₄²⁻, or Cl⁻).

  • Monte Carlo Annealing: Run MC simulated annealing to identify the global minimum adsorption configuration. The pyridine ring typically adsorbs in a flat, parallel orientation to maximize π-electron overlap with the metal's d-orbitals.

  • Internal Validation (MD Equilibration): Execute an MD production run in the NVT ensemble (constant Number of particles, Volume, and Temperature) at 298K. Validation Gate: The simulation is only valid if the system reaches thermodynamic equilibrium, confirmed by the total energy and temperature curves flattening out (fluctuations < 5%) over the simulation timeframe (e.g., 1000 ps).

Quantitative Data Summaries

The computational predictions of pyridine-3-carbonitrile derivatives align closely with empirical in vitro and electrochemical data. Below are consolidated metrics from recent authoritative studies.

Table 1: Pharmacological Efficacy Profile
Compound Class / DerivativeTarget Organism / Cell LinePrimary Target EnzymeEmpirical EfficacyRef
3-Cyanopyridine (3d) E. coliDNA gyrase AMIC = 3.91 µg/mL; IC₅₀ = 1.68 µg/mL[6]
Octahydrocycloocta[b]pyridine-3-carbonitrile (Ia) M. tuberculosisEnoyl acyl carrier protein reductase (InhA)Potent antibacterial inhibition[3]
Hydrazide Derivatives (4, 9, 14, 17) MCF-7 & MDA-MB-231Breast Cancer cellular pathwaysLowest IC₅₀ via MTT assay[4]
5H-chromeno[2,3-b] pyridine-3-carbonitrile S. aureus, P. aeruginosaDNA gyraseStrong broad-spectrum antimicrobial activity[2]
Table 2: Corrosion Inhibition Efficacy (IE%)
Inhibitor CompoundCorrosive MediumSubstrateOptimal ConcentrationPeak Inhibition Efficiency (IE%)Ref
CAPD-1 1.0 M H₂SO₄Carbon Steel1.0 mM (at 298 K)97.7%[5]
Schiff base derivatives CO₂-saturated 3.5% NaClC1018 Steel0.5 mM (at 323 K)98.1%[5]
Conjugated polyazomethines Industrial Pickling SolutionC1018 Steel150 mg/L (at 298 K)98.2%[7]

Computational Workflow Visualization

The following diagram illustrates the bifurcated computational pipeline for evaluating pyridine-3-carbonitrile derivatives, ensuring strict adherence to self-validating principles.

ComputationalWorkflow cluster_QM Quantum Mechanics (DFT) cluster_Bio Pharmacological Pipeline cluster_Mat Materials Science Pipeline Start Pyridine-3-Carbonitrile Derivatives GeomOpt Geometry Optimization (B3LYP/6-311G**) Start->GeomOpt FMO FMO & MEP Analysis (HOMO/LUMO Gap) GeomOpt->FMO Docking Molecular Docking (Receptor Binding) FMO->Docking Bio-Targets MC Monte Carlo Simulation (Surface Adsorption) FMO->MC Metal Surfaces ADMET In Silico ADMET (Toxicity/PK) Docking->ADMET Validation Empirical Validation (MIC / Inhibition %) ADMET->Validation MD Molecular Dynamics (Film Stability) MC->MD MD->Validation

Computational workflow for evaluating pyridine-3-carbonitrile derivatives across biological and material targets.

References

  • Pyridines and Piperidines as Corrosion Inhibitors ResearchG
  • The Anticorrosive Efficacy of Newly Synthesized Pyrido-bis(benzo[b]azoninone)
  • Synthesis and theoretical studies of novel conjugated polyazomethines and their application as efficient inhibitors for C1018 steel pickling corrosion behavior ResearchG
  • Crystal structure and molecular docking studies of octahydrocycloocta[b]pyridine-3-carbonitriles as potential inhibitors against Mycobacterium tuberculosis Journal of Molecular Biochemistry
  • One-Pot Synthesis of Novel Poly-Substituted 3-Cyanopyridines: Molecular Docking, Antimicrobial, Cytotoxicity, and DFT/TD-DFT Studies ResearchG
  • Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives Polycyclic Arom
  • Synthesis, spectroscopic characterization, DFT calculations, in silico-ADMET and molecular docking analysis of novel quinoline-substituted 5H-chromeno [2,3-b] pyridine deriv

Sources

Protocols & Analytical Methods

Method

synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile from starting materials

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Comprehensive Protocol & Mechanistic Guide Introduction & Strategic Rationale The synthesis of highly functionalized pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Comprehensive Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The synthesis of highly functionalized pyridine scaffolds, such as 2-chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile, is a cornerstone in modern drug discovery. These motifs serve as versatile, orthogonally reactive electrophiles for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitutions (SNAr), making them invaluable for developing kinase inhibitors and novel therapeutics.

Expertise & Experience: The Causality of Route Selection

When designing the synthetic route for this molecule, the sequence of halogenation is the most critical parameter. The target molecule requires both a chlorine atom at C-2 and an iodine atom at C-5.

If one were to synthesize 2-chloro-4,6-dimethylpyridine-3-carbonitrile first, the strong electron-withdrawing nature of the chlorine atom, combined with the inherently electron-deficient pyridine ring, would severely deactivate the C-5 position.1[1].

Conversely, the 2-pyridone intermediate (4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) exists in tautomeric equilibrium with its 2-hydroxy form. The strong electron-donating resonance (+M effect) of the lactam nitrogen/oxygen heavily activates the ring towards electrophilic aromatic substitution. Because the C-3 position is blocked by the cyano group, iodination is exclusively directed to the highly activated C-5 position (ortho/para to the methyl groups). Therefore, performing the iodination prior to deoxychlorination ensures a rapid, high-yielding, and regioselective transformation.

RouteSelection cluster_A Route A: Optimal Pathway cluster_B Route B: Suboptimal Pathway Start 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Electron-Rich Scaffold) StepA1 Iodination (NIS) Fast, Regioselective Start->StepA1 StepB1 Deoxychlorination (POCl3) High Yield Start->StepB1 StepA2 Deoxychlorination (POCl3) High Yield StepA1->StepA2 Target 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (Target) StepA2->Target StepB2 Iodination (NIS) Sluggish, Low Yield StepB1->StepB2 StepB2->Target Poor Conversion

Figure 1: Mechanistic rationale for selecting the optimal synthetic pathway.

Experimental Protocols & Self-Validating Workflows

SynthesisWorkflow SM1 Acetylacetone + Cyanoacetamide Int1 4,6-Dimethyl-2-oxo- 1,2-dihydropyridine- 3-carbonitrile SM1->Int1 Piperidine, EtOH Reflux, 4h Int2 5-Iodo-4,6-dimethyl- 2-oxo-1,2-dihydropyridine- 3-carbonitrile Int1->Int2 NIS, DMF RT, 12h Prod 2-Chloro-5-iodo- 4,6-dimethylpyridine- 3-carbonitrile Int2->Prod POCl3, DMF (cat.) Reflux, 6h

Figure 2: Step-by-step chemical workflow for the synthesis of the target carbonitrile.

Step 1: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Mechanistic Insight: This step relies on a base-catalyzed Knoevenagel condensation between the active methylene of cyanoacetamide and the C-2 carbonyl of acetylacetone. 2[2].

  • Charge: In a 250 mL round-bottom flask, suspend cyanoacetamide (1.0 equiv, 100 mmol) and acetylacetone (1.05 equiv, 105 mmol) in absolute ethanol (100 mL).

  • Catalysis: Add piperidine (0.1 equiv, 10 mmol) dropwise. The mixture will transition to a clear solution before precipitating.

  • Reaction: Heat the mixture to reflux for 4 hours under a nitrogen atmosphere.

  • Isolation: Cool the reaction to room temperature, then further chill in an ice bath for 1 hour. Filter the thick white precipitate, wash with cold ethanol (2 × 20 mL), and dry under vacuum.

  • Self-Validation System: Reaction completion is visually indicated by the formation of a dense solid. TLC (Ethyl Acetate:Hexane 1:1) should show the complete consumption of acetylacetone. ^1H NMR will confirm the structure via a distinct singlet at ~δ 6.4 ppm, corresponding to the newly formed C-5 proton.

Step 2: Regioselective Iodination to 5-Iodo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Mechanistic Insight: N-Iodosuccinimide (NIS) acts as a mild, easily handled source of electrophilic iodine (I⁺). Dimethylformamide (DMF) is utilized as a solvent because it stabilizes the highly reactive iodonium intermediate, facilitating smooth electrophilic attack at the activated C-5 position.

  • Charge: Dissolve 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv, 50 mmol) in anhydrous DMF (75 mL).

  • Reagent Addition: Protect the flask from light (wrap in aluminum foil). Add NIS (1.1 equiv, 55 mmol) portion-wise over 15 minutes to prevent rapid exotherms.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Quench & Isolation: Pour the reaction mixture into ice water (300 mL) containing 5% sodium thiosulfate to quench unreacted iodine species. Stir for 30 minutes. Filter the resulting pale yellow precipitate, wash thoroughly with distilled water, and dry under vacuum.

  • Self-Validation System: The completion of iodination is definitively confirmed by the disappearance of the C-5 proton singlet (~δ 6.4 ppm) in the ^1H NMR spectrum, validating complete regioselective substitution.

Step 3: Deoxychlorination to 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Mechanistic Insight: Phosphorus oxychloride (POCl₃) converts the lactam/hydroxy group into a highly reactive chlorophosphite intermediate.3[3].

  • Charge: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend the iodinated precursor (1.0 equiv, 30 mmol) in POCl₃ (10 equiv, 300 mmol).

  • Catalysis: Add 3 drops of anhydrous DMF.

  • Reaction: Heat the mixture to gentle reflux (approx. 105 °C) for 6 hours. The suspension will gradually turn into a dark, homogeneous solution.

  • Quench & Isolation: Cool the mixture to room temperature. Carefully and slowly pour the mixture into crushed ice (500 g) with vigorous stirring to hydrolyze excess POCl₃ (Caution: Highly exothermic).

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 100 mL). Wash the combined organic layers with saturated NaHCO₃ solution, then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane:Ethyl Acetate 9:1) if necessary.

  • Self-Validation System: The conversion from lactam to chloropyridine is validated by a dramatic shift in solubility (the product is highly soluble in non-polar organic solvents, unlike the pyridone precursor) and a downfield shift of the methyl protons in ^1H NMR due to the electron-withdrawing chlorine atom.

Quantitative Data & Analytical Summary

Synthesis StepTarget Intermediate / ProductExpected YieldPhysical AppearanceKey Analytical Validation (^1H NMR)
Step 1 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile80–85%White to off-white solidδ 6.4 (s, 1H, C5-H) confirms ring formation.
Step 2 5-Iodo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile75–80%Pale yellow solidDisappearance of δ 6.4 singlet confirms C5 iodination.
Step 3 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile70–75%Light brown/yellow solidDownfield shift of C4/C6 methyls confirms chlorination.

References

  • Title: Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives Source: ACS Omega URL: [Link]

  • Title: Chromium Coordination Compounds with Antimicrobial Activity: Synthetic Routes, Structural Characteristics, and Antibacterial Activity Source: The Open Medicinal Chemistry Journal URL: [Link]

  • Title: WO2014097041A1 - Aryl and heteroaryl fused lactams Source: Google Patents URL

Sources

Application

The Strategic Utility of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile: A Guide for Synthetic Chemists

Introduction: Unveiling a Versatile Heterocyclic Building Block In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of highly functionaliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount. The pyridine ring, a ubiquitous motif in a vast array of biologically active compounds and functional materials, offers a versatile platform for molecular design. 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile emerges as a particularly valuable, albeit specialized, chemical intermediate. Its unique arrangement of substituents—a nitrile group, two methyl groups, a chloro atom, and an iodo atom—on the pyridine core provides a rich tapestry of reactivity, enabling chemists to forge complex molecular architectures with a high degree of control.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile. We will delve into its synthetic accessibility, explore its reactivity profile, and provide detailed protocols for its application in key transformations that are foundational to contemporary organic synthesis.

Molecular Profile and Strategic Considerations

The strategic value of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile lies in the orthogonal reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive towards oxidative addition with transition metal catalysts, such as palladium, than the corresponding carbon-chlorine bond. This differential reactivity is the cornerstone of its utility, allowing for selective functionalization at the 5-position via cross-coupling reactions, while leaving the 2-chloro substituent intact for subsequent transformations.

PropertyValueSource
Molecular Formula C₈H₆ClIN₂N/A
Molecular Weight 292.51 g/mol N/A
CAS Number Not availableN/A
Appearance Expected to be a solidN/A

Safety and Handling:

Proposed Synthesis of the Intermediate

A plausible synthetic route to 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile can be envisioned starting from a suitably substituted pyridine precursor, drawing inspiration from established methodologies for the synthesis of functionalized pyridines. A potential pathway could involve the construction of a dihydropyridine intermediate followed by oxidation and subsequent halogenation steps. A key transformation would be the selective iodination at the 5-position, which could potentially be achieved via electrophilic aromatic substitution on an activated pyridine ring, followed by chlorination at the 2-position. Another approach could be a Sandmeyer-type reaction from a corresponding aminopyridine.[3]

Application in Cross-Coupling Reactions: A Gateway to Molecular Diversity

The presence of the iodo-substituent at the 5-position makes 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are pivotal in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[4][5][6] By reacting 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile with a variety of boronic acids or their esters, a diverse array of 5-aryl or 5-vinyl substituted 2-chloro-4,6-dimethylpyridine-3-carbonitriles can be synthesized.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reaction Scheme:

Suzuki_Miyaura reactant1 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile catalyst Pd(PPh3)4 Na2CO3 reactant1->catalyst reactant2 R-B(OH)2 reactant2->catalyst product 5-R-2-Chloro-4,6-dimethylpyridine-3-carbonitrile catalyst->product

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (1.0 equiv)

  • Aryl or vinyl boronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 equiv)

  • Toluene/Ethanol (3:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile, the boronic acid, and Pd(PPh₃)₄.

  • Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Table for Suzuki-Miyaura Coupling Parameters:

EntryBoronic Acid (R-B(OH)₂)Product (R-)Expected Yield
1Phenylboronic acidPhenylHigh
24-Methoxyphenylboronic acid4-MethoxyphenylHigh
33-Thienylboronic acid3-ThienylModerate to High
4Vinylboronic acid pinacol esterVinylModerate
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8][9] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.

Protocol 2: General Procedure for Sonogashira Coupling

Reaction Scheme:

Sonogashira reactant1 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile catalyst Pd(PPh3)2Cl2, CuI Et3N reactant1->catalyst reactant2 R-C≡CH reactant2->catalyst product 5-(R-C≡C)-2-Chloro-4,6-dimethylpyridine-3-carbonitrile catalyst->product

A representative Sonogashira coupling reaction.

Materials:

  • 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 8-16 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Data Table for Sonogashira Coupling Parameters:

EntryAlkyne (R-C≡CH)Product (R-)Expected Yield
1PhenylacetylenePhenylHigh
2TrimethylsilylacetyleneTrimethylsilylHigh
31-HexyneButylModerate to High
4Propargyl alcohol-CH₂OHModerate
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[1][10][11] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring, providing access to a diverse library of compounds with potential biological activity.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Reaction Scheme:

Buchwald_Hartwig reactant1 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile catalyst Pd2(dba)3, Xantphos Cs2CO3 reactant1->catalyst reactant2 R¹R²NH reactant2->catalyst product 5-(R¹R²N)-2-Chloro-4,6-dimethylpyridine-3-carbonitrile catalyst->product

A representative Buchwald-Hartwig amination reaction.

Materials:

  • 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile and the amine.

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate and purify the product by flash column chromatography.

Data Table for Buchwald-Hartwig Amination Parameters:

EntryAmine (R¹R²NH)Product (R¹R²N-)Expected Yield
1MorpholineMorpholin-4-ylHigh
2AnilinePhenylaminoModerate to High
3BenzylamineBenzylaminoModerate
4PiperidinePiperidin-1-ylHigh

Sequential Functionalization: A Two-Step Strategy

The true synthetic power of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is realized in sequential functionalization strategies. After selectively reacting at the 5-position, the less reactive 2-chloro substituent becomes a handle for a second transformation.

Nucleophilic Aromatic Substitution (SNA)

The chloro group at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNA) due to the electron-withdrawing nature of the adjacent nitrogen atom and the nitrile group.[12][13][14] This allows for the introduction of a variety of nucleophiles, such as alkoxides, thiolates, and amines, often under thermal conditions.

Protocol 4: General Procedure for Nucleophilic Aromatic Substitution

Reaction Scheme:

SNAr reactant1 5-Substituted-2-chloro-4,6-dimethylpyridine-3-carbonitrile conditions Base Solvent, Heat reactant1->conditions reactant2 Nu-H reactant2->conditions product 5-Substituted-2-Nu-4,6-dimethylpyridine-3-carbonitrile conditions->product

A representative nucleophilic aromatic substitution reaction.

Materials:

  • 5-Substituted-2-chloro-4,6-dimethylpyridine-3-carbonitrile (1.0 equiv)

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or an amine) (1.5-2.0 equiv)

  • A suitable solvent (e.g., methanol for methoxide, DMF for thiophenoxide, or excess amine as solvent)

Procedure:

  • Dissolve the 5-substituted-2-chloro-4,6-dimethylpyridine-3-carbonitrile in the appropriate solvent in a sealed tube or round-bottom flask equipped with a reflux condenser.

  • Add the nucleophile (and a base like potassium carbonate if the nucleophile is an alcohol or thiol).

  • Heat the reaction mixture to a temperature between 80-150 °C, depending on the nucleophile's reactivity. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup appropriate for the reaction conditions. For example, if the reaction is in DMF, pour into water and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Further Transformations of the Nitrile Group

The nitrile functionality at the 3-position offers another avenue for chemical modification. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, further expanding the molecular diversity that can be accessed from this versatile intermediate.[15]

Conclusion

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile represents a highly versatile and strategically important chemical intermediate. Its orthogonally reactive halogen substituents provide a powerful platform for the controlled and sequential introduction of diverse functionalities. The protocols outlined in this guide, based on well-established and robust chemical transformations, are intended to empower researchers to unlock the full synthetic potential of this valuable building block in their pursuit of novel molecules for a wide range of applications.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • The Buchwald-Hartwig Amination After 25 Years. (2019).
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters, 5(10), 1599-1601.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. (2012). Molecules, 17(11), 12839-12852.
  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents. (n.d.).
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019). Retrieved from [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Sonogashira Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. (2016). RSC Advances, 6(92), 89694-89701.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025). Retrieved from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2013). The Journal of Organic Chemistry, 78(15), 7476-7484.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). Retrieved from [Link]

  • nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. (1982). Journal of the Chemical Society, Perkin Transactions 1, 1347-1352.
  • 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile | C8H6Cl2N2 | CID 334852 - PubChem. (n.d.). Retrieved from [Link]

  • 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE - gsrs. (n.d.). Retrieved from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(3), 236-258.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2336-2346.
  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. (2006). Organic & Biomolecular Chemistry, 4(8), 1593-1601.
  • Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][2][16]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. (2014). Journal of Medicinal Chemistry, 57(10), 3912-3923.

  • 20.7: Chemistry of Nitriles. (2024). Retrieved from [Link]

  • 2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE | CAS 91591-63-8 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

  • 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile — Chemical Substance Information. (n.d.). Retrieved from [Link]

Sources

Method

Application Notes and Protocols: The Strategic Utility of 2,5-Dichloro-4,6-dimethylnicotinonitrile in Modern Drug Discovery

For the purposes of this detailed guide, we will focus on the applications of 2,5-Dichloro-4,6-dimethylnicotinonitrile , a close structural analog of the requested 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile. Thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the purposes of this detailed guide, we will focus on the applications of 2,5-Dichloro-4,6-dimethylnicotinonitrile , a close structural analog of the requested 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile. This is due to a greater availability of public-domain research and established protocols for the dichlorinated compound, which serves as an excellent and relevant model for understanding the role of substituted pyridine-3-carbonitriles in medicinal chemistry.

Introduction: A Scaffold of Opportunity

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its ability to engage in hydrogen bonding and its tunable electronic properties make it a cornerstone of rational drug design. The strategic functionalization of the pyridine nucleus allows for the precise orientation of substituents to optimize interactions with biological targets. 2,5-Dichloro-4,6-dimethylnicotinonitrile is a particularly valuable building block in this context.[2][3][4][5] The presence of two distinct chlorine atoms at the C2 and C5 positions offers differential reactivity, enabling selective and sequential chemical modifications. This, combined with the electron-withdrawing nitrile group and the methyl substituents, provides a unique electronic and steric profile for elaboration into diverse chemical libraries.[6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of 2,5-Dichloro-4,6-dimethylnicotinonitrile in medicinal chemistry. We will delve into its role as a versatile precursor for the synthesis of potent and selective kinase inhibitors and other biologically active molecules. The protocols provided herein are designed to be robust and reproducible, offering a solid foundation for further research and development.

Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The primary utility of 2,5-Dichloro-4,6-dimethylnicotinonitrile lies in its capacity as a versatile intermediate for the synthesis of complex heterocyclic compounds with a wide range of biological activities.[7][8][9][10] The dichlorinated pyridine core is a common feature in molecules targeting various enzyme families, most notably protein kinases.

Kinase Inhibitors: Targeting the ATP-Binding Site

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them a major focus of drug discovery efforts.[11][12] The pyridine scaffold can serve as an effective "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket. The 2,5-dichloro-4,6-dimethylnicotinonitrile scaffold allows for the strategic placement of substituents to achieve high potency and selectivity for specific kinases.

The differential reactivity of the two chlorine atoms is key to its utility. The chlorine at the C2 position is generally more susceptible to nucleophilic aromatic substitution than the chlorine at the C5 position. This allows for a stepwise functionalization strategy, introducing different moieties at each position to probe the chemical space of the kinase active site.

Experimental Protocols: From Building Block to Bioactive Molecule

The following protocols provide detailed methodologies for the key synthetic transformations of 2,5-Dichloro-4,6-dimethylnicotinonitrile.

Protocol 1: Selective C2-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid to the more reactive C2 position of the pyridine core. This reaction is fundamental to introducing diversity and building the core of many kinase inhibitors.

Materials:

  • 2,5-Dichloro-4,6-dimethylnicotinonitrile

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-Dichloro-4,6-dimethylnicotinonitrile (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloro-4,6-dimethylnicotinonitrile product.[13]

Workflow for C2-Selective Suzuki Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 2,5-Dichloro-4,6-dimethylnicotinonitrile - Arylboronic acid - K₃PO₄ - Dioxane/Water catalyst Prepare Catalyst Premix: - Pd(OAc)₂ - SPhos - Dioxane heat Heat to 100 °C (12-24 hours) catalyst->heat Add Premix monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Ethyl Acetate Extraction & Washes cool->extract dry Dry & Concentrate extract->dry purify Flash Chromatography dry->purify product Isolated Product: 2-Aryl-5-chloro-4,6-dimethylnicotinonitrile purify->product

Caption: Workflow for C2-Selective Suzuki Coupling.

Protocol 2: Subsequent C5-Amination

Following the C2-arylation, the remaining chlorine at the C5 position can be displaced by an amine through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination. This allows for the introduction of a second point of diversity, which is often crucial for achieving high biological activity.

Materials:

  • 2-Aryl-5-chloro-4,6-dimethylnicotinonitrile (from Protocol 1)

  • Desired amine (e.g., morpholine)

  • Sodium tert-butoxide (NaOtBu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-aryl-5-chloro-4,6-dimethylnicotinonitrile (1.0 mmol, 1.0 equiv.), the desired amine (1.5 mmol, 1.5 equiv.), and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.03 mmol, 3 mol%) in 2 mL of anhydrous toluene.

  • Add 8 mL of anhydrous toluene to the Schlenk flask.

  • Add the catalyst premix to the reaction mixture.

  • Heat the reaction to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield the final 2-aryl-5-amino-4,6-dimethylnicotinonitrile derivative.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The systematic application of the protocols described above allows for the generation of a library of compounds. The biological activity of these compounds can then be evaluated to establish a structure-activity relationship (SAR). The following table provides a hypothetical example of SAR data for a series of kinase inhibitors derived from 2,5-Dichloro-4,6-dimethylnicotinonitrile.

Compound IDR¹ (at C2)R² (at C5)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)
1a 4-MethoxyphenylMorpholinyl15>1000
1b 3-FluorophenylPiperidinyl50750
1c Pyridin-4-ylN-Methylpiperazinyl8250
1d 4-HydroxyphenylMorpholinyl5>1000

This data illustrates how modifications at the C2 and C5 positions can significantly impact potency and selectivity.

Mechanism of Action and Signaling Pathway

Many kinase inhibitors derived from this scaffold act as ATP-competitive inhibitors. They occupy the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathway.

Generalized Kinase Inhibition Pathway:

G cluster_pathway Kinase Signaling Pathway Upstream Upstream Signal Kinase Target Kinase Upstream->Kinase Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ADP ADP Kinase->ADP ATP Hydrolysis Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response ATP ATP Inhibitor 2,5-Disubstituted-4,6-dimethyl nicotinonitrile Derivative Inhibitor->Kinase Inhibition

Caption: Generalized Kinase Inhibition Pathway.

Conclusion: A Versatile Tool for Drug Discovery

2,5-Dichloro-4,6-dimethylnicotinonitrile represents a powerful and versatile building block for the synthesis of novel therapeutic agents. Its predictable and selective reactivity allows for the efficient construction of diverse chemical libraries. The demonstrated potential of pyridine-based scaffolds to yield potent and selective inhibitors of various enzyme families, particularly kinases, underscores the promise of this particular building block in modern drug discovery efforts. The protocols and insights provided in this document are intended to empower researchers to fully leverage the potential of this valuable chemical entity in their quest for new medicines.

References

  • Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. PMC.
  • Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. PubMed.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors | Request PDF.
  • Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. Benchchem.
  • ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. PubMed.
  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
  • 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE | 91591-63-8. ChemicalBook.
  • 91591-63-8 | 2,5-Dichloro-4,6-dimethylnicotinonitrile. ChemScene.
  • 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile | C8H6Cl2N2 | CID 334852. PubChem.
  • 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. gsrs.
  • Application Notes and Protocols: 2,5-Dichloro-4,6-pyrimidinediamine in Medicinal Chemistry. Benchchem.

Sources

Application

protocol for the purification of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

An Application Guide to the Purification of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile Abstract This document provides a comprehensive guide for the purification of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Purification of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Abstract

This document provides a comprehensive guide for the purification of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile, a key heterocyclic intermediate in pharmaceutical and agrochemical research. Achieving high purity of this compound is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological and chemical screening data. This guide details two primary purification methodologies: recrystallization and flash column chromatography. It emphasizes the rationale behind procedural choices, offers systematic troubleshooting advice, and provides detailed, step-by-step protocols suitable for researchers in drug development and chemical synthesis.

Introduction and Compound Profile

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is a polysubstituted pyridine derivative. The unique arrangement of its functional groups—a nitrile, a chloro group, and an iodo group—makes it a versatile building block for creating more complex molecular architectures. The presence of halogens at the 2- and 5-positions allows for differential reactivity in cross-coupling reactions, while the nitrile group can be hydrolyzed or reduced to introduce further diversity. Given its role as a synthetic intermediate, its purity directly impacts the yield, purity, and overall success of downstream reactions. Common impurities may include unreacted starting materials, regioisomers, or byproducts from side reactions such as dehalogenation or hydrolysis.

Physicochemical Properties

A summary of the key properties for a structurally similar compound, 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile, is provided below for reference. Researchers should determine the specific properties of the iodo-substituted target compound experimentally.

PropertyValueSource
Molecular Formula C₈H₆Cl₂N₂[1][2][3]
Molecular Weight 201.05 g/mol [1][2][3]
Appearance White to off-white solid/powder[4][5]
Melting Point 82 °C[4]
Storage Store under inert gas at 2-8°C[4]
Safety and Handling

Based on data for structurally related compounds, 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile should be handled with care.[6] It is presumed to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side-shields, and chemical-resistant gloves (e.g., nitrile).[7]

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[7]

  • Disposal: Dispose of contaminated material and waste according to local, state, and federal regulations.

Principles of Purification

The selection of a purification method depends on the nature and quantity of impurities. For this compound, recrystallization is an effective technique for removing small amounts of impurities from a large batch of crude product, while column chromatography excels at separating the target compound from impurities with similar polarities.

  • Recrystallization: This technique leverages the difference in solubility between the desired compound and its impurities in a specific solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C).[8][9] Impurities should ideally remain in solution upon cooling (if highly soluble) or be removed via hot filtration (if insoluble).[10]

  • Flash Column Chromatography: This is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[11][12] Compounds with higher affinity for the stationary phase travel down the column more slowly than compounds with lower affinity, enabling separation.

Detailed Purification Protocol: Recrystallization

Recrystallization is often the first method of choice for purifying solid compounds due to its scalability and cost-effectiveness.

Workflow for Recrystallization

A Crude Solid B Solvent Screening (Small Scale) A->B C Dissolve in Minimal Hot Solvent B->C D Decolorize with Activated Charcoal (Optional) C->D if colored E Hot Filtration (Remove Insoluble Impurities) C->E if insoluble impurities present F Slow Cooling to Room Temperature D->E E->F G Induce Crystallization (Scratch/Seed/Cool) F->G if no crystals form H Cool in Ice Bath F->H G->H I Vacuum Filtration H->I J Wash Crystals with Cold Solvent I->J K Dry Purified Crystals J->K L Pure Compound K->L

Caption: Workflow for the recrystallization of a solid compound.

Step-by-Step Protocol
  • Solvent Selection (Critical Step):

    • Place approximately 20-30 mg of the crude solid into several small test tubes.

    • Add a few drops of a different test solvent to each tube at room temperature. Potential solvents include ethanol, methanol, isopropanol, ethyl acetate, toluene, and heptane. A good solvent will not dissolve the compound at room temperature.[13]

    • Heat the tubes that showed poor solubility. A suitable solvent will dissolve the compound completely when hot.[13]

    • Cool the dissolved solutions to room temperature and then in an ice bath. The best solvent will yield a large amount of crystalline precipitate.

    • If a single solvent is not ideal, try a binary solvent system (e.g., ethanol/water, toluene/hexane). Dissolve the compound in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool.[14]

  • Dissolution:

    • Place the crude 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile into an appropriately sized Erlenmeyer flask.

    • Add a small amount of the selected solvent and heat the mixture to boiling with stirring (a magnetic stir bar is recommended).

    • Continue adding small portions of the hot solvent until the solid is just dissolved. Using the minimum amount of solvent is key to maximizing the yield.[8]

  • Decolorization (Optional):

    • If the hot solution is colored, remove it from the heat source and allow it to cool slightly.

    • Add a small amount of activated charcoal (1-2% of the solute's weight) to adsorb the colored impurities.[10][13]

    • Reheat the mixture to boiling for a few minutes.

  • Hot Filtration:

    • If insoluble impurities or activated charcoal are present, they must be removed by filtering the solution while it is still hot.

    • Use a pre-heated funnel (stemless or short-stemmed) with fluted filter paper. Filter the solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization of the product on the funnel.[10]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8]

    • If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of the pure compound.[14]

    • Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the crystal yield.[9]

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities (mother liquor).[9]

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a few minutes by continuing to draw a vacuum.

    • Transfer the solid to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Detailed Purification Protocol: Flash Column Chromatography

This method is ideal for separating impurities that are structurally similar to the target compound and cannot be removed by recrystallization.

Workflow for Column Chromatography

A Crude Mixture B TLC Analysis to Determine Eluent A->B C Prepare Silica Gel Slurry & Pack Column B->C D Dry Load Sample onto Column C->D E Elute with Solvent System D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Remove Solvent via Rotary Evaporation H->I J Pure Compound I->J

Caption: Workflow for purification by flash column chromatography.

Step-by-Step Protocol
  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. For pyridine derivatives, start with mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate).[11][15]

    • Visualize the spots under a UV lamp (254 nm).

    • The ideal eluent system will provide good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.[13]

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[11]

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder (dry loading).

    • Carefully add this powder to the top of the packed column. Add another thin layer of sand on top of the sample.[13]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes or vials.

  • Fraction Analysis:

    • Spot every few fractions onto a TLC plate and develop it using the eluent system to determine which fractions contain the pure product.

  • Solvent Removal:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile as a solid.

Purity Assessment

After purification, the identity and purity of the compound must be confirmed.

  • Melting Point: A sharp melting point range (≤ 2 °C) indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show sharp singlets for the two methyl groups and the aromatic proton. The integration of these peaks should correspond to the expected proton ratios. The absence of extraneous peaks indicates the absence of proton-containing impurities.

    • ¹³C NMR: The spectrum should display the correct number of signals corresponding to the eight unique carbon atoms in the molecule.[16][17] The chemical shifts will be characteristic of the pyridine ring, methyl groups, and the nitrile carbon.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A single, sharp peak on the chromatogram is indicative of a pure sample.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Recrystallization: "Oiling Out" The compound's melting point is lower than the solvent's boiling point; cooling is too rapid; high concentration of impurities.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Try a different solvent with a lower boiling point.[14]
Recrystallization: No Crystals Form Solution is not supersaturated (too much solvent used); compound is very soluble even at low temperatures.Induce crystallization by scratching the flask or seeding. Reduce solvent volume by gentle evaporation and re-cool. Place in a freezer for an extended period.[14]
Chromatography: Poor Separation Incorrect eluent system (polarity is too high or too low).Re-optimize the eluent system using TLC to achieve better separation (target Rf of 0.2-0.4). Consider a gradient elution.
Chromatography: Low Recovery Compound is irreversibly adsorbed onto the silica; compound is too polar for the eluent.Add a small amount of a competing base like triethylamine (e.g., 0.1-1%) to the eluent to reduce tailing and improve recovery of basic pyridine compounds.[12] Switch to a less acidic stationary phase like alumina.

References

  • Benchchem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ECHA. (n.d.). 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile — Chemical Substance Information.
  • Chemical Safety. (n.d.). Chemical Label for 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile.
  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column.
  • Pure. (2014). Selective recovery of a pyridine derivative from an aqueous waste stream.
  • PMC. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors.
  • ChemScene. (2026). Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Chem.ucla.edu. (n.d.). Recrystallization.
  • Merck. (n.d.). SAFETY DATA SHEET.
  • PMC. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ChemicalBook. (2025). 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE.
  • Google Patents. (n.d.). Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • PubChem. (n.d.). 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile.
  • SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE.
  • umass.edu. (n.d.). Recrystallization.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4,6-dimethylpyridine-3-carbonitrile 97%.
  • Journal of Student Research. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • ResearchGate. (n.d.). Reaction and conditions for the synthesis of compounds 3–6.
  • ChemScene. (n.d.). 2,5-Dichloro-4,6-dimethylnicotinonitrile.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 2,4-Dichloroquinoline-3-carbonitrile.
  • Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles.
  • Benchchem. (n.d.). Technical Support Center: High-Purity Recrystallization of 4-Bromopyridine-2,6-dicarbohydrazide.
  • Matrix Fine Chemicals. (n.d.). 2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE.
  • Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • PubMed. (2006). Separation and purification of 2-chloro-5-trichloromethylpyridine....
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • ScienceDirect. (n.d.). Carbon-13 NMR spectra of some chlorins and other chlorophyll degradation products.

Sources

Method

Application Notes and Protocols for Catalytic Reactions Involving 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Introduction: A Versatile Heterocyclic Building Block 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is a highly functionalized heterocyclic compound with significant potential in synthetic organic chemistry, partic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is a highly functionalized heterocyclic compound with significant potential in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of three distinct reactive sites: a nitrile group and two different halogen substituents (chloro and iodo) on the pyridine ring. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium-catalyzed cross-coupling conditions allows for selective and sequential functionalization, making this molecule an attractive scaffold for the synthesis of complex molecular architectures.

The C-I bond is substantially more reactive towards oxidative addition to a palladium(0) center than the more robust C-Cl bond.[1][2] This differential reactivity enables the selective elaboration of the pyridine core at the 5-position, while leaving the 2-chloro substituent intact for subsequent transformations. This application note provides detailed protocols and technical guidance for leveraging this reactivity in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Strategic Sequential Functionalization Workflow

The following diagram illustrates the strategic approach to the sequential functionalization of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile, capitalizing on the differential reactivity of the C-I and C-Cl bonds.

G A 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile B Selective Pd-Catalyzed Cross-Coupling at C5 (Iodo) A->B Step 1 C Suzuki, Sonogashira, or Buchwald-Hartwig Reaction B->C D 5-Substituted-2-chloro-4,6-dimethylpyridine-3-carbonitrile C->D Intermediate E Subsequent Pd-Catalyzed Cross-Coupling at C2 (Chloro) D->E Step 2 F Suzuki, Sonogashira, or Buchwald-Hartwig Reaction E->F G Disubstituted Pyridine Derivative F->G Final Product

Caption: Workflow for the sequential functionalization of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile.

I. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[3] For 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile, a Suzuki-Miyaura coupling can be selectively performed at the C-I bond to introduce aryl, heteroaryl, or vinyl substituents.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The initial and rate-determining step is the oxidative addition of the organohalide to the Pd(0) catalyst. The lower bond dissociation energy of the C-I bond compared to the C-Cl bond ensures a highly selective oxidative addition at the 5-position of the pyridine ring.

Suzuki_Mechanism Pd0 Pd(0)L2 ArPdIL Ar-Pd(II)(I)L2 Pd0->ArPdIL Oxidative Addition (Ar-I) ArPdR Ar-Pd(II)(R')L2 ArPdIL->ArPdR Transmetalation (R'-B(OR)2, Base) Product Ar-R' ArPdR->Product Reductive Elimination Product->Pd0 Regeneration of Catalyst

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position

Reaction Scheme:

Materials:

  • 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

  • Aryl- or vinylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (1.0 eq), the boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of dioxane.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask. The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterRecommended Conditions
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand SPhos, XPhos, or other bulky, electron-rich phosphine ligands[2]
Base K₃PO₄, K₂CO₃, Cs₂CO₃[2]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O[3]
Temperature 60-110 °C

Table 1. Typical Reaction Conditions for Selective Suzuki-Miyaura Coupling.

II. Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is exceptionally useful for the synthesis of conjugated enynes and arylalkynes. For 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile, the Sonogashira coupling offers a direct route to introduce an alkynyl moiety at the 5-position.

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system with palladium and copper.[7] The palladium catalyst undergoes oxidative addition with the aryl iodide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. The cycle is completed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Sonogashira_Mechanism Pd0 Pd(0)L2 ArPdIL Ar-Pd(II)(I)L2 Pd0->ArPdIL Oxidative Addition (Ar-I) ArPdC≡CR Ar-Pd(II)(C≡CR')L2 ArPdIL->ArPdC≡CR Transmetalation CuC≡CR Cu(I)-C≡CR' CuC≡CR->ArPdIL HC≡CR H-C≡CR' HC≡CR->CuC≡CR Base, Cu(I) Product Ar-C≡CR' ArPdC≡CR->Product Reductive Elimination Product->Pd0 Regeneration of Catalyst

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Protocol: Selective Sonogashira Coupling at the C5-Position

Reaction Scheme:

Materials:

  • 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF or DMF, followed by the amine base (3.0 eq).

  • Add the terminal alkyne (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

ParameterRecommended Conditions
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Source CuI
Base Triethylamine, Diisopropylethylamine, Piperidine
Solvent THF, DMF, Acetonitrile[8]
Temperature Room temperature to 60 °C

Table 2. Typical Reaction Conditions for Selective Sonogashira Coupling.

III. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an organohalide.[9][10] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. Selective amination at the C5-iodo position of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile can be achieved with high efficiency.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) complex.[10] The resulting Pd(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by a base forms a palladium amide complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L2 ArPdIL Ar-Pd(II)(I)L2 Pd0->ArPdIL Oxidative Addition (Ar-I) AmineComplex [Ar-Pd(II)(I)(HNR'R'')]L2 ArPdIL->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)(NR'R'')L2 AmineComplex->AmidoComplex Deprotonation (Base) Product Ar-NR'R'' AmidoComplex->Product Reductive Elimination Product->Pd0 Regeneration of Catalyst

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Selective Buchwald-Hartwig Amination at the C5-Position

Reaction Scheme:

Materials:

  • 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Toluene or 1,4-Dioxane

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene or dioxane, followed by 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (1.0 eq), the amine (1.2 eq), and Cs₂CO₃ (1.5 eq).

  • Seal the tube and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Conditions
Palladium Source Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, BINAP, BrettPhos[11]
Base Cs₂CO₃, K₃PO₄, NaOt-Bu[10]
Solvent Toluene, 1,4-Dioxane, THF[10]
Temperature 80-120 °C

Table 3. Typical Reaction Conditions for Selective Buchwald-Hartwig Amination.

Conclusion

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is a valuable and versatile building block for the synthesis of complex substituted pyridine derivatives. The distinct reactivity of its two halogen substituents under palladium catalysis allows for a predictable and selective functionalization strategy. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions serve as a robust starting point for researchers in drug discovery and materials science to explore the vast chemical space accessible from this unique scaffold. Subsequent modification at the less reactive chloro position can be achieved under more forcing conditions, further expanding the synthetic utility of the 5-substituted-2-chloropyridine intermediates.

References

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Epistemeo. The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. Available at: [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Available at: [Link]

  • ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Available at: [Link]

  • Common Organic Chemistry. Buchwald Hartwig Coupling. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • Buchwald, S. L., & Mauger, C. M. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(11), 1724-1735. Available at: [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

  • Base-catalyzed three-component synthesis of 2-amino-4,5- dihydro-4-arylpyrano[3,2- b]indole-3-carbonitriles. Available at: [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link]

  • MDPI. Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Available at: [Link]

  • Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • PubChem. 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile. Available at: [Link]

  • iChemical. 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile, CAS No. 91591-63-8. Available at: [Link]

  • Matrix Fine Chemicals. 2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE | CAS 91591-63-8. Available at: [Link]

Sources

Application

experimental setup for reactions with 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

An Application Note and Detailed Protocols for the Selective Functionalization of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile Abstract This document provides a comprehensive guide for the experimental use of 2-Ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocols for the Selective Functionalization of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Abstract

This document provides a comprehensive guide for the experimental use of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile, a highly versatile heterocyclic building block for chemical synthesis and drug discovery. The key structural feature of this reagent is the presence of two different halogen atoms on the pyridine ring: an iodine at the C5 position and a chlorine at the C2 position. This differential reactivity allows for the selective functionalization of the C-I bond via palladium-catalyzed cross-coupling reactions, while leaving the more robust C-Cl bond intact for subsequent transformations. We present detailed, field-proven protocols for three cornerstone C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this building block for the synthesis of complex molecular architectures.

Introduction and Reactivity Profile

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals due to their unique electronic properties and ability to engage in hydrogen bonding. 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile serves as an ideal starting material for building molecular complexity. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it substantially more reactive toward oxidative addition to a Palladium(0) catalyst. This reactivity difference is the cornerstone of its synthetic utility, enabling a predictable and chemoselective reaction at the C5 position.

Table 1: Properties of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

PropertyValue
Molecular Formula C₈H₅ClIN₃
Molecular Weight 305.50 g/mol
Appearance Off-white to yellow solid
Key Reactive Sites C5-Iodo (High Reactivity), C2-Chloro (Low Reactivity)

The general workflow for the selective functionalization of this substrate involves a standard palladium-catalyzed cross-coupling cycle. The initial, and most critical, step is the selective oxidative addition of the Pd(0) catalyst across the C-I bond.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis Setup Inert Atmosphere Setup (Schlenk line or glovebox) Reagents Weigh Substrate, Catalyst, Ligand, and Base Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Heating Heat to Desired Temperature (e.g., 55-100 °C) Solvent->Heating Stirring Stir for Specified Time (Monitor by TLC/LC-MS) Heating->Stirring Quench Cool and Quench Reaction Stirring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Extract->Dry Purify Purify by Column Chromatography Dry->Purify Analysis Characterize Product (NMR, MS) Purify->Analysis

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] This reaction is fundamental in medicinal chemistry for synthesizing biaryl structures.

Reaction Scheme: (A proper chemical drawing would be here)

Detailed Experimental Protocol
  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (1.0 mmol, 305.5 mg).

  • Reagent Addition: Add the desired arylboronic acid (1.2 mmol, 1.2 equiv) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%, 34.7 mg).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL H₂O). The use of a base is crucial for the activation of the boronic acid to facilitate transmetallation.[1]

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Mechanistic Considerations and Optimization
  • Catalyst: While Pd(PPh₃)₄ is a reliable catalyst, for more challenging or sterically hindered boronic acids, catalyst systems using more electron-rich and bulky phosphine ligands like SPhos or XPhos in combination with a precursor like Pd₂(dba)₃ or Pd(OAc)₂ may provide superior results.[1]

  • Base: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base activates the boronic acid, forming a boronate species which is more nucleophilic and readily undergoes transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (Dioxane, Toluene, or DME) and water is typical. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Table 2: Typical Suzuki-Miyaura Reaction Parameters

ParameterConditionRationale
Catalyst Loading 1-5 mol%Balances reaction efficiency with cost and ease of removal.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂OEnsures solubility of both organic and inorganic reagents.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.
Typical Yield 70-95%Dependent on the coupling partner and specific conditions.

Protocol 2: Sonogashira C-C Bond Formation

The Sonogashira coupling is a highly efficient method for the synthesis of aryl-alkynes by coupling a terminal alkyne with an aryl halide.[3][4] This reaction is invaluable for introducing linear, sp-hybridized carbon frameworks.

Reaction Scheme: (A proper chemical drawing would be here)

Detailed Experimental Protocol
  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (1.0 mmol, 305.5 mg).

  • Catalyst Addition: Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%, 14.0 mg), and the copper(I) cocatalyst, copper(I) iodide (CuI) (0.04 mmol, 4 mol%, 7.6 mg).

  • Solvent and Base: Add an anhydrous, degassed solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) (10 mL), followed by a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv). The amine acts as both the base and often as a solvent.[3]

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 55 °C) for 2-8 hours. The formation of an amine hydrohalide salt precipitate is often observed. Monitor by TLC or LC-MS.

  • Work-up: Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.[5]

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Mechanistic Considerations and Optimization
  • Copper Co-catalyst: The role of Cu(I) is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. While essential for high reactivity, copper can also catalyze the undesirable homocoupling of the alkyne (Glaser coupling).[4]

  • Copper-Free Conditions: To avoid homocoupling, copper-free Sonogashira protocols have been developed. These typically require a higher catalyst loading, a different palladium source (e.g., Pd(OAc)₂), and often a stronger, bulkier phosphine ligand at slightly higher temperatures.

  • Base: The amine base is crucial for neutralizing the HX acid produced during the catalytic cycle and for the deprotonation of the terminal alkyne.

Table 3: Typical Sonogashira Reaction Parameters

ParameterConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)Efficiently catalyzes the C-I oxidative addition.
Cu(I) Cocatalyst CuI (4 mol%)Facilitates the formation of the active acetylide species.
Base/Solvent Triethylamine (TEA)Acts as an acid scavenger and promotes alkyne deprotonation.
Temperature 25-60 °CMild conditions are often sufficient for reactive aryl iodides.
Typical Yield 75-98%Generally a very high-yielding reaction.

Protocol 3: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[6] It has become a dominant method for synthesizing arylamines, which are prevalent in pharmaceuticals.

Reaction Scheme: (A proper chemical drawing would be here)

Detailed Experimental Protocol
  • Vessel Preparation: In a glovebox or under an inert atmosphere, add 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (1.0 mmol, 305.5 mg) to an oven-dried vial or flask.

  • Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%). The use of specialized, bulky, electron-rich ligands is often key to success.[6][7]

  • Base Addition: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg) or lithium bis(trimethylsilyl)amide (LHMDS, 1.4 mmol).

  • Solvent and Amine: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane (10 mL).[7] Then, add the amine coupling partner (1.2 mmol, 1.2 equiv).

  • Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C for 6-24 hours. Monitor the reaction for the disappearance of the starting material.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and quench carefully with water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is typically purified by flash column chromatography.

Mechanistic Considerations and Optimization
  • Ligand Selection: This is the most critical parameter. The ligand's steric and electronic properties directly influence the rates of oxidative addition and, more importantly, the final reductive elimination step to form the C-N bond.[8] For primary amines, ligands like XPhos or RuPhos are excellent choices. For secondary or less nucleophilic amines, other specialized ligands may be required.

  • Base: A strong, sterically hindered base is required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate without competing as a nucleophile. NaOtBu, KOtBu, and LHMDS are standard choices.

  • Palladium Source: While Pd(0) sources like Pd₂(dba)₃ are common, modern palladium precatalysts (e.g., XPhos-Pd-G3) are often used. These are air-stable and form the active Pd(0) species more efficiently in solution upon exposure to the base.[8]

Table 4: Typical Buchwald-Hartwig Amination Parameters

ParameterConditionRationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂, or specific precatalystsProvides the source of catalytically active Pd(0).
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands facilitate reductive elimination.
Base NaOtBu, LHMDSStrong, non-nucleophilic base required for amido complex formation.
Solvent Toluene, DioxaneAprotic solvents are required to avoid reaction with the strong base.
Temperature 80-110 °CHigher temperatures are often needed to drive the reaction.
Typical Yield 60-90%Highly dependent on the steric and electronic nature of the amine.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) state, and strong bases like NaOtBu are sensitive to air and moisture. All reactions should be performed under an inert atmosphere (N₂ or Ar).

  • Reagent Handling: Handle organohalides, palladium catalysts, and phosphine ligands in a well-ventilated fume hood. Phosphine ligands can be toxic and have unpleasant odors.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal waste containing palladium, according to institutional guidelines.

Conclusion

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is a powerful and versatile building block for synthetic chemistry. Its differential halide reactivity provides a reliable handle for selective functionalization via palladium-catalyzed cross-coupling. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a robust starting point for researchers to access a wide array of novel and complex pyridine derivatives for applications in drug discovery, materials science, and beyond. Careful selection of catalyst, ligand, base, and solvent, based on the principles discussed, will enable the successful application of this valuable synthetic intermediate.

References

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.

  • Kégl, T. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.

  • Proctor, D. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina.

  • Chem-Station. (2009). Buchwald-Hartwig Cross Coupling.

  • ECHA. (n.d.). 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile — Chemical Substance Information.

  • Al-Masum, M. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace.

  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

  • Karon, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Kégl, T. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.

  • PubChem. (n.d.). 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile.

  • Senczyna, K., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

  • Sumitomo Chemical. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation.

Sources

Method

Application Notes and Protocols for the Derivatization of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile for Biological Screening

Introduction The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of FDA-approved therapeutics.[1][2][3] Its prevalence stems from its unique electronic properties and versatile s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of FDA-approved therapeutics.[1][2][3] Its prevalence stems from its unique electronic properties and versatile synthetic handles, which allow for the creation of diverse compound libraries for biological screening. The pyridine-3-carbonitrile motif, in particular, is a well-established pharmacophore found in compounds with a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[2][4][5][6][7][8][9] This document provides a detailed guide for the strategic derivatization of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile, a highly functionalized starting material poised for the generation of novel chemical entities for drug discovery programs.

The differential reactivity of the halogen substituents—the C-I bond being more susceptible to palladium-catalyzed cross-coupling than the C-Cl bond—provides a powerful tool for regioselective modification.[10][11] This allows for a stepwise and controlled diversification of the core structure. This application note will detail protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr).

Strategic Derivatization Pathways

The derivatization of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile can be systematically approached by first targeting the more reactive C5-iodo position, followed by modification at the C2-chloro position. This sequential strategy maximizes molecular diversity from a single, advanced intermediate.

G A 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile C Suzuki Coupling (Aryl/Heteroaryl) A->C Pd-Catalyzed Cross-Coupling D Sonogashira Coupling (Alkynyl) A->D B C5-Functionalized Intermediate E Library of C5-Substituted Analogs B->E Purification & Characterization F Buchwald-Hartwig Amination (C-N Bond Formation) B->F C2-Functionalization G SNAr Reaction (Amines, Alkoxides) B->G C->B D->B H Diverse Library of Di-substituted Pyridines F->H G->H

Caption: Sequential derivatization workflow for 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile.

Part 1: Functionalization at the C5-Iodo Position

The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 5-position.[10][11]

1.1 Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between organoboron compounds and organic halides.[11][12]

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, typically Na₂CO₃ (2.0 equiv) or K₂CO₃ (2.0 equiv).

  • Solvent: Add a degassed solvent mixture, commonly 1,4-dioxane/water (4:1) or toluene/ethanol (3:1).[13]

  • Reaction Conditions: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[14]

CatalystBaseSolventTemperature (°C)Representative Yield (%)
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O9075-90
PdCl₂(dppf)K₂CO₃Toluene/EtOH10080-95
Pd(OAc)₂ / SPhosK₃PO₄Toluene11085-98

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency. For electron-deficient boronic acids, a more active catalyst system like one employing a biarylphosphine ligand (e.g., SPhos) may be necessary. The aqueous base is crucial for the transmetalation step in the catalytic cycle.

1.2 Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide.[11][15]

Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (1.0 equiv), the terminal alkyne (1.2-2.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv), a copper(I) co-catalyst like CuI (0.05 equiv), and a suitable base, typically a liquid amine such as triethylamine (TEA) or diisopropylamine (DIPA), which can also serve as the solvent.

  • Solvent: If a co-solvent is needed, anhydrous THF or DMF can be used.

  • Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, filter the reaction mixture through a pad of Celite to remove the precipitated amine salt and catalyst residues. Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Pd CatalystCu Co-catalystBaseSolventTemperature (°C)Representative Yield (%)
PdCl₂(PPh₃)₂CuITEATHF25-5070-85
Pd(OAc)₂/PPh₃CuIDIPADMF6075-90

Expert Insight: Copper-free Sonogashira protocols have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[16] These often employ a palladium catalyst with a specific ligand in the presence of a base like Cs₂CO₃ or a hindered amine.[16]

Part 2: Functionalization at the C2-Chloro Position

Once the C5 position has been functionalized, the less reactive C2-chloro position can be targeted. The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the C2 position towards nucleophilic attack.

2.1 Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[10][17] While C-Cl bonds are less reactive than C-Br or C-I bonds, the reaction can be effectively driven with the appropriate choice of catalyst and ligand.[18][19]

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine the C5-substituted-2-chloropyridine intermediate (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 0.02-0.05 equiv), a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos, 0.04-0.10 equiv), and a strong, non-nucleophilic base such as NaOtBu (1.5-2.0 equiv).[18]

  • Solvent: Add a dry, degassed solvent like toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture, typically between 80-110 °C, and monitor for completion.[18]

  • Work-up and Purification: Follow a standard aqueous work-up and purify by column chromatography.

Trustworthiness of the Protocol: The use of well-defined palladium pre-catalysts ensures the efficient generation of the active Pd(0) species, leading to more reproducible results compared to using Pd(OAc)₂.[18] A strictly inert atmosphere is critical as oxygen can deactivate the catalyst.[18]

2.2 Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro position on the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles like amines and alkoxides.[20][21][22][23]

Caption: Generalized SNAr mechanism at the C2 position.

Protocol: General Procedure for SNAr with Amines

  • Reaction Setup: Combine the C5-substituted-2-chloropyridine (1.0 equiv) and the desired amine (2.0-5.0 equiv). The amine can often be used as the solvent if it is a liquid.

  • Solvent: If a solvent is required, polar aprotic solvents like DMSO, NMP, or DMF are effective.

  • Reaction Conditions: Heat the reaction mixture. Temperatures can range from 80 °C to as high as 200 °C, sometimes in a sealed tube or under microwave irradiation to accelerate the reaction.[20]

  • Work-up and Purification: After cooling, dilute the reaction with water to precipitate the product or to allow for extraction with an organic solvent. Purify by column chromatography or recrystallization.[24]

Expert Insight: For less reactive amines, the addition of a base such as K₂CO₃ or Cs₂CO₃ can facilitate the reaction. Flow chemistry can also be a powerful tool for SNAr reactions, allowing for higher temperatures and shorter reaction times, which can minimize side product formation.[20]

Purification and Characterization

The purification and characterization of the synthesized derivatives are critical steps to ensure their suitability for biological screening.

Purification Techniques
  • Column Chromatography: This is the most common method for purifying pyridine derivatives from reaction mixtures. A systematic approach to solvent system selection is key to achieving good separation.[14][25]

  • Recrystallization: For solid compounds, recrystallization is an excellent method for obtaining highly pure material. A two-solvent system (a "good" solvent where the compound is soluble when hot, and a "poor" solvent where it is insoluble when cold) is often effective for polar pyridine derivatives.[24]

  • Preparative HPLC: For difficult separations or to obtain highly pure samples for biological testing, preparative HPLC is a valuable tool.

Characterization

A comprehensive characterization of each new compound is essential to confirm its structure and purity.[1]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. Analysis of chemical shifts, coupling constants, and integration confirms the successful installation of the desired substituents.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.

  • Purity Analysis (HPLC): HPLC analysis is used to determine the purity of the final compounds, which is crucial for accurate biological data. A purity of >95% is typically required for screening.

Biological Screening Cascade

The newly synthesized library of compounds can be subjected to a tiered screening process to identify promising hits.

Screening_Cascade A Diverse Compound Library B Primary Screening (e.g., Single-concentration assay) A->B C Hit Identification B->C D Dose-Response & IC₅₀ Determination C->D E Lead Compound Selection D->E F Secondary Assays (e.g., Selectivity, Mechanism of Action) E->F G Lead Optimization F->G

Caption: A typical workflow for a biological screening cascade.

The diverse functionalities introduced through the described derivatization strategies allow for the exploration of a broad chemical space, increasing the probability of identifying novel bioactive compounds. The pyridine-3-carbonitrile core serves as a robust scaffold upon which structure-activity relationships (SAR) can be built, guiding future rounds of synthesis and optimization.

References

  • Kappe, C. O., & Dallinger, D. (2009). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 8(1), 51-63. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Chichibabin, A. E. (1924). The reaction of pyridine and its homologues with sodamide (Chichibabin reaction). Journal of the Russian Physical Chemical Society, 56, 1-15. (Historical reference, modern protocols are preferred).
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Welcome to the technical support center for the synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving yield and overcoming common challenges in this multi-step synthesis.

The synthesis of this highly functionalized pyridine derivative is typically achieved through a three-stage process: construction of the core pyridine ring, conversion of the 2-amino group to a chloro group via a Sandmeyer reaction, and finally, regioselective iodination of the pyridine ring. Each stage presents unique challenges that can impact the overall yield and purity. This guide provides a structured approach to troubleshoot and optimize each of these critical steps.

Overall Synthesis Workflow

The logical flow of the synthesis is outlined below. Each step is a potential control point where yield can be optimized.

Synthesis_Workflow A Stage 1: Pyridine Synthesis (2-Amino-4,6-dimethylpyridine-3-carbonitrile) B Stage 2: Sandmeyer Reaction (2-Chloro-4,6-dimethylpyridine-3-carbonitrile) A->B Diazotization (NaNO2, HCl) then CuCl C Stage 3: Iodination (2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile) B->C Iodinating Agent (e.g., I2/HIO4, NIS)

Caption: Overall workflow for the synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile?

The most common strategy involves a three-stage linear synthesis.

  • Pyridine Ring Formation: The synthesis begins with the construction of the 2-amino-4,6-dimethylpyridine-3-carbonitrile core. This is often achieved via a one-pot multi-component reaction involving precursors like an appropriate ketone, malononitrile, and an ammonium source.[1]

  • Sandmeyer Chlorination: The 2-amino group of the pyridine intermediate is converted to a 2-chloro group. This classic transformation proceeds through a diazonium salt intermediate, which is then displaced by chloride using a copper(I) chloride catalyst.[2]

  • Electrophilic Iodination: The final step is the introduction of an iodine atom at the C5 position of the 2-chloro-4,6-dimethylpyridine-3-carbonitrile intermediate. This requires a suitable electrophilic iodinating agent, as pyridine rings are inherently electron-deficient.[3]

Q2: Why is the Sandmeyer reaction a critical and often problematic step?

The Sandmeyer reaction's success hinges on the stability of the aryl diazonium salt intermediate.[4][5] These salts are notoriously unstable and can explosively decompose if isolated improperly. For pyridine-based diazonium salts, the key challenges are:

  • Thermal Instability: The diazonium salt readily decomposes at temperatures above 5°C, leading to the formation of undesired 2-hydroxypyridine byproducts and a significant reduction in yield.[4][6]

  • Acid and Reagent Stoichiometry: The diazotization requires a strong acidic medium (e.g., HCl, H₂SO₄) and precise control over the stoichiometry of the nitrite source (e.g., NaNO₂).[7][8] Insufficient acid or improper addition of nitrite can lead to incomplete reaction or side reactions.

Q3: What are the best reagents for the final iodination step?

Direct iodination of electron-deficient rings like 2-chloropyridine is challenging because molecular iodine (I₂) is a weak electrophile.[9] To achieve efficient and regioselective iodination, more reactive iodinating systems are required. Effective options include:

  • Iodine with a strong oxidant: A combination of molecular iodine with an oxidizing agent such as periodic acid (HIO₄) or nitric acid can generate a more potent iodinating species (I⁺) in situ.

  • N-Iodosuccinimide (NIS): NIS is a convenient and effective electrophilic iodinating agent, often used with a catalytic amount of acid to enhance its reactivity.[10][11]

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): DIH is a highly reactive iodinating reagent known for its high reactivity and selectivity, even with less activated aromatic compounds.[12]

  • Barluenga's Reagent ([I(pyridine)₂]BF₄): This is a mild and versatile iodination reagent.[13]

The choice of reagent often depends on the specific substrate and the desired balance between reactivity and selectivity.[14]

Q4: How can I monitor the reaction progress and purify the final product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most common method for monitoring the consumption of starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis.

  • Purification: The final product and intermediates are typically solids that can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or mixed solvents like ethyl acetate/hexanes). If recrystallization is insufficient, column chromatography on silica gel is an alternative. However, care must be taken as basic pyridine compounds can interact strongly with acidic silica gel, leading to peak tailing and potential product loss.[15] Using a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) can significantly improve chromatographic performance.[15]

Troubleshooting Guide

Problem Area 1: Stage 2 - Sandmeyer Reaction (Low Yield of 2-Chloro Product)

Q: My Sandmeyer reaction yield is very low, and I observe a lot of dark, tarry material and vigorous gas evolution.

This is a classic sign of diazonium salt decomposition. The primary cause is almost always a loss of temperature control.[4]

Potential Cause Explanation & Solution
Inadequate Cooling The diazotization reaction (amine + NaNO₂) is exothermic. If the temperature rises above the critical 0-5°C range, the diazonium salt rapidly decomposes to N₂ gas and a pyridyl cation, which then reacts with water to form the 2-hydroxy byproduct. This byproduct can further polymerize into tars. Solution: Use an ice-salt bath to maintain the temperature between 0°C and 5°C throughout the entire addition of sodium nitrite. Ensure the reaction vessel is well-immersed and that stirring is efficient to dissipate heat.[6]
Rapid Reagent Addition Adding the sodium nitrite solution too quickly creates localized "hot spots" where the temperature exceeds 5°C, even if the bulk solution temperature appears stable. Solution: Add the aqueous solution of sodium nitrite (NaNO₂) slowly, dropwise, using an addition funnel. Monitor the internal temperature with a low-temperature thermometer and pause the addition if the temperature approaches 5°C.[4][6]
Incorrect Acidity The reaction requires a sufficient excess of strong acid (e.g., HCl) to fully protonate the aminopyridine and generate nitrous acid (HNO₂) from NaNO₂ in situ. Insufficient acid leads to incomplete diazotization and potential side reactions. Solution: Use at least 3 equivalents of concentrated HCl relative to the aminopyridine. One equivalent protonates the pyridine nitrogen, one protonates the amino group, and one reacts with NaNO₂.
Impure Starting Amine Impurities in the 2-amino-4,6-dimethylpyridine-3-carbonitrile can interfere with the reaction, leading to side products and decomposition. Solution: Ensure the starting amine is of high purity. Recrystallize it if necessary before proceeding with the diazotization.[6]
Problem Area 2: Stage 3 - Iodination (Low or No Conversion)

Q: I'm attempting the iodination of 2-Chloro-4,6-dimethylpyridine-3-carbonitrile, but I'm recovering mostly unreacted starting material.

This issue points to insufficient electrophilicity of the iodinating agent to react with the electron-deficient pyridine ring. The chloro and cyano groups are both electron-withdrawing, deactivating the ring towards electrophilic substitution.

Optimized Iodination Conditions
Reagent System
Solvent
Acid Catalyst
Temperature
Rationale

Troubleshooting Steps:

  • Increase Reagent Reactivity: Switch from a mild reagent like I₂ alone to a more powerful system. A combination of I₂ with an oxidizing agent like periodic acid or using a pre-formed electrophilic agent like N-Iodosuccinimide (NIS) in the presence of an acid catalyst (e.g., trifluoromethanesulfonic acid) is recommended.[11]

  • Increase Reaction Temperature: Many iodinations on deactivated systems require heating. Try running the reaction at a higher temperature (e.g., 60-80°C) and monitor by TLC to check for product formation.

  • Ensure Anhydrous Conditions: Water can compete with the substrate for the iodinating agent. Ensure all glassware is dry and use anhydrous solvents, especially when using reagents like NIS.

Problem Area 3: Stage 3 - Iodination (Poor Regioselectivity)

Q: The iodination is working, but I'm getting a mixture of isomers or di-iodinated products.

Poor regioselectivity is a common challenge in the functionalization of substituted pyridines.[3] The directing effects of the existing substituents (chloro, methyl, cyano) must be carefully managed.

Caption: Electronic and steric factors influencing iodination regioselectivity.

Troubleshooting Steps:

  • Control Stoichiometry: To avoid di-iodination, use a precise amount of the iodinating agent, typically 1.05 to 1.1 equivalents. Add the reagent slowly to the reaction mixture.

  • Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often improve selectivity by favoring the kinetically preferred product.

  • Choice of Reagent: Bulky iodinating reagents may offer higher regioselectivity due to steric hindrance. Compare the results from NIS versus a less hindered system like I₂/oxidant.

  • Solvent Effects: The polarity of the solvent can influence regioselectivity. Experiment with different solvents, such as dichloromethane, acetic acid, or acetonitrile, to find the optimal conditions.[14]

Experimental Protocols

Protocol 1: Sandmeyer Chlorination of 2-Amino-4,6-dimethylpyridine-3-carbonitrile

Causality: This protocol emphasizes strict temperature control to maximize the stability and lifetime of the diazonium salt intermediate, which is the key to achieving a high yield of the desired chloro-product while minimizing the formation of the hydroxy-byproduct.[4][6]

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4,6-dimethylpyridine-3-carbonitrile (1.0 eq) in concentrated hydrochloric acid (3.0-4.0 eq).

  • Cooling: Cool the stirred suspension to 0°C using an ice-salt bath. Ensure the internal temperature is stable between 0°C and 5°C.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, ensuring the internal temperature never exceeds 5°C.

  • Copper Catalyst: In a separate beaker, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid (2.0 eq). Cool this solution to 0°C.

  • Displacement: Slowly add the cold diazonium salt suspension to the stirred CuCl solution. Vigorous evolution of N₂ gas will be observed. Maintain stirring at 0-5°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Pour the reaction mixture onto crushed ice. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 2-chloro-4,6-dimethylpyridine-3-carbonitrile.

Protocol 2: Iodination of 2-Chloro-4,6-dimethylpyridine-3-carbonitrile

Causality: This protocol uses a potent oxidizing system to generate a highly electrophilic iodine species capable of functionalizing the electron-poor pyridine ring. Acetic acid serves as a polar solvent that can solubilize the reactants and facilitate the electrophilic aromatic substitution mechanism.

  • Setup: To a solution of 2-chloro-4,6-dimethylpyridine-3-carbonitrile (1.0 eq) in glacial acetic acid, add molecular iodine (I₂, 1.05 eq) and periodic acid dihydrate (HIO₄·2H₂O, 0.4 eq).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reaction: Heat the purple solution to 65-70°C with stirring. The reaction is typically complete within 1-2 hours, indicated by the disappearance of the purple color of iodine. Monitor progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous sodium thiosulfate to quench any unreacted iodine.

  • Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration and wash thoroughly with water. If the product does not precipitate, neutralize the solution with a base (e.g., NaHCO₃) and extract with ethyl acetate.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield pure 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile.

References

  • Boyd, M., et al. (n.d.). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. Available at: [Link]

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available at: [Link]

  • Baran, P. S., et al. (n.d.). Deaminative chlorination of aminoheterocycles. PMC. Available at: [Link]

  • Reddit. (2024). Sandmeyer type reaction troubleshoot. r/Chempros. Available at: [Link]

  • Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Available at: [Link]

  • ResearchGate. (n.d.). Iodinating Reagents. Available at: [Link]

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials. Available at: [Link]

  • Schrödinger. (n.d.). QM analyses of Electrophilic Aromatic Iodination. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • ResearchGate. (n.d.). REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. Available at: [Link]

  • American Chemical Society. (2015). A Convenient N-Arylation Route for Electron-Deficient Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Joshi, S., et al. (n.d.). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron. Available at: [Link]

  • ResearchGate. (n.d.). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Available at: [Link]

  • Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
  • YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Available at: [Link]

  • Joshi, S., et al. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Available at: [Link]

  • Scientific Update. (2021). Pyrylium salts- kryptonite for the Sandmeyer reaction?. Available at: [Link]

  • Semantic Scholar. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Available at: [Link]

  • Reddit. (2019). Troubleshooting a Sandmeyer reaction. r/chemistry. Available at: [Link]

  • American Chemical Society. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of the formation of 2-amino-4,6-diphenylpyridine-3-carbonitrile. Available at: [Link]

  • American Chemical Society. (2024). Dearomatization of Pyridines: Photochemical Skeletal Enlargement for the Synthesis of 1,2-Diazepines. Journal of the American Chemical Society. Available at: [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Available at: [Link]

  • Ward, J. S., et al. (2024). Iodine(I) pnictogenate complexes as Iodination reagents. PMC. Available at: [Link]

  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • ResearchGate. (n.d.). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. Available at: [Link]

  • European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Available at: [Link]

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Google Patents. (n.d.). US4847428A - Purification of halogenated aromatic compounds.

Sources

Optimization

common side products in the synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Welcome to the technical support center for the synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side products encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles and field-proven insights to ensure the integrity and efficiency of your synthetic protocols.

I. Overview of the Synthetic Pathway & Potential Side Products

The synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile typically proceeds through a series of key transformations, each with the potential for side product formation. A plausible synthetic route starts from 2-amino-4,6-dimethylpyridine-3-carbonitrile, involving a Sandmeyer reaction for chlorination, followed by electrophilic iodination.

A 2-Amino-4,6-dimethyl- pyridine-3-carbonitrile B 2-Chloro-4,6-dimethyl- pyridine-3-carbonitrile A->B  Sandmeyer Reaction  (NaNO2, HCl, CuCl)   C 2-Chloro-5-iodo-4,6-dimethyl- pyridine-3-carbonitrile (Target) B->C  Iodination  (e.g., I2, HIO3)  

Fig. 1: Plausible synthetic route.

This guide will address the common side products that can arise during these steps.

II. Troubleshooting Guide & FAQs

Category 1: Impurities from the Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for introducing a chloro group, but it is also a common source of byproducts.[1][2][3]

Question 1: I am observing a significant amount of 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile in my product mixture. What is causing this?

Answer: The formation of the corresponding hydroxyl compound is a classic side reaction in the Sandmeyer synthesis. It arises from the reaction of the diazonium salt intermediate with water.

Mechanistic Insight: The diazonium salt is highly reactive and can be attacked by various nucleophiles present in the reaction mixture. Water, being the solvent for the diazotization step, can act as a nucleophile, leading to the formation of a phenol-like product with the release of nitrogen gas.[4]

Troubleshooting Protocol:

  • Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization and the subsequent addition of the copper(I) chloride solution. Higher temperatures accelerate the decomposition of the diazonium salt and its reaction with water.

  • Acid Concentration: Ensure a sufficient concentration of acid (e.g., HCl) is present. This helps to stabilize the diazonium salt and suppress the undesired hydroxylation.

  • Minimize Water Content: While water is necessary for the diazotization, using an unnecessarily large volume can favor the hydroxylation side reaction. Use the minimum amount of water required to dissolve the reagents.

  • Order of Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to maintain a low concentration of nitrous acid and control the reaction rate.

Pro-Tip from the Field: The purity of the starting amine is critical. Any residual impurities can lead to the formation of colored byproducts that are difficult to remove. Recrystallize the starting 2-amino-4,6-dimethylpyridine-3-carbonitrile if its purity is questionable.

Question 2: My final product is contaminated with a biaryl impurity, likely a dimer of the pyridine ring. How can I prevent this?

Answer: The formation of biaryl compounds is indicative of a radical-mediated side reaction during the Sandmeyer process.

Mechanistic Insight: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The aryl radical intermediate can dimerize to form biaryl species before it is trapped by the chloride from the copper(I) chloride.

Troubleshooting Protocol:

  • Efficient Stirring: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture and promote the rapid reaction of the aryl radical with the copper reagent.

  • Copper(I) Catalyst Concentration: Use a sufficient amount of the copper(I) catalyst. A higher concentration of the catalyst can increase the rate of the desired halogenation reaction relative to the dimerization.

  • Scavengers: In some cases, the addition of a radical scavenger in small amounts can suppress dimerization, but this should be done cautiously as it may also inhibit the desired reaction.

cluster_sandmeyer Sandmeyer Reaction Side Products Start Aryl Diazonium Salt Desired Aryl Chloride Start->Desired  + CuCl   Hydroxylated Aryl Hydroxide Start->Hydroxylated  + H2O   Biaryl Biaryl Dimer Start->Biaryl  Dimerization of  Aryl Radical Intermediate  

Fig. 2: Common side products in the Sandmeyer reaction.
Category 2: Issues in Electrophilic Iodination

The introduction of iodine onto the electron-rich pyridine ring is generally facile, but can lead to issues with regioselectivity and over-iodination.

Question 3: I am observing the formation of a di-iodinated byproduct. How can I improve the selectivity for mono-iodination?

Answer: The formation of di-iodinated species is a result of the high reactivity of the mono-iodinated product towards further electrophilic substitution.

Mechanistic Insight: The electron-donating nature of the methyl groups and the chloro and cyano substituents on the pyridine ring can activate it towards multiple electrophilic attacks. Once the first iodine atom is introduced, the ring may still be sufficiently activated for a second iodination to occur.

Troubleshooting Protocol:

ParameterRecommendationRationale
Stoichiometry of Iodinating Agent Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the iodinating reagent.Minimizes the availability of the iodinating agent for a second substitution.
Reaction Temperature Perform the reaction at a lower temperature (e.g., room temperature or below).Reduces the reaction rate and can improve selectivity.
Slow Addition Add the iodinating agent slowly to the solution of the substrate.Maintains a low concentration of the electrophile, favoring the more reactive starting material over the mono-iodinated product.

Pro-Tip from the Field: Consider using a milder iodinating reagent. While iodine in the presence of an oxidizing agent is common, reagents like N-iodosuccinimide (NIS) can offer better control and selectivity in some cases.[5]

Question 4: The iodination is not proceeding to completion, and I have a significant amount of unreacted 2-chloro-4,6-dimethylpyridine-3-carbonitrile. What should I do?

Answer: Incomplete iodination can be due to several factors, including insufficient reactivity of the iodinating agent or deactivation of the substrate.

Troubleshooting Protocol:

  • Choice of Iodinating Agent and Activator: Ensure you are using an appropriate iodinating system. A common and effective method is the use of iodine in the presence of an oxidizing agent like nitric acid or iodic acid, which generates the highly electrophilic iodine cation (I+).[6]

  • Reaction Time and Temperature: If the reaction is sluggish at room temperature, a moderate increase in temperature may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Solvent: The choice of solvent can influence the reaction rate. Acetic acid is a common solvent for such iodinations.

Category 3: Over-Halogenation

Question 5: I have identified 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile as an impurity. How is this formed and how can I avoid it?

Answer: The formation of 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile is likely due to over-chlorination during the synthesis of the 2-chloro intermediate or a side reaction during the iodination step if a chlorine-containing oxidant is used.

Mechanistic Insight: The pyridine ring, activated by the methyl groups, can be susceptible to further electrophilic chlorination if the reaction conditions are too harsh or if an excess of the chlorinating agent is present.

Troubleshooting Protocol:

  • Chlorination Step:

    • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent in the Sandmeyer reaction.

    • Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times.

  • Iodination Step:

    • Chlorine-Free Oxidant: If using an oxidizing agent to generate the iodinating species, ensure it is free of chlorine. For example, use iodic acid (HIO₃) instead of an oxidant that could also act as a source of chlorine. A patent for a similar process suggests that avoiding chlorine in the iodination step is crucial to prevent chlorinated impurities.[7]

III. References

  • Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC. (n.d.). Retrieved from

  • Synthesis and some reactions of 3-cyanopyridine-2-thiones - ResearchGate. (2015, November 24). Retrieved from

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from

  • (PDF) Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine - ResearchGate. (n.d.). Retrieved from

  • Substituted pyrrolyl-cyanopyridines on the platform of acylethynylpyrroles via their 1 : 2 annulation with acetonitrile under the action of lithium metal - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from

  • Mechanism of the formation of 2-amino-4,6-diphenylpyridine-3-carbonitrile. - ResearchGate. (n.d.). Retrieved from

  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents. (n.d.). Retrieved from

  • Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC. (2025, June 17). Retrieved from

  • CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents. (n.d.). Retrieved from

  • US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents. (n.d.). Retrieved from

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (n.d.). Retrieved from

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Retrieved from _

  • SYNTHESIS OF 7-AMINO-5,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE-6- CARBONITRILE DERIVATIVE. (2014, October 20). Retrieved from

  • Deaminative chlorination of aminoheterocycles - PMC - NIH. (n.d.). Retrieved from

  • WO2013063737A1 - Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds - Google Patents. (n.d.). Retrieved from

  • Iodination [Synthetic Reagents] | TCI (Shanghai) Development Co., Ltd. (n.d.). Retrieved from

  • 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile - PMC - NIH. (n.d.). Retrieved from

  • Iodination of activated aromatics by using I2/ HNO3/AcOH - Baba Farid Group of Institutions. (n.d.). Retrieved from

  • Base-catalyzed three-component synthesis of 2-amino-4,5- dihydro-4-arylpyrano[3,2- b]indole-3-carbonitriles. (n.d.). Retrieved from

  • 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile | C8H6Cl2N2 | CID 334852 - PubChem. (n.d.). Retrieved from

  • 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE | 91591-63-8 - ChemicalBook. (2025, July 24). Retrieved from

  • Late-Stage Halogenation of Complex Substrates with Readily Available Halogenating Reagents | Accounts of Chemical Research - ACS Publications. (2024, September 20). Retrieved from

  • Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00366C. (2023, November 17). Retrieved from

  • WO2013063737A1 - Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds - Google Patents. (2013, May 10). Retrieved from

  • Preparation of 2,6-dimethyl-4-arylpyridine- 3,5-dicarbonitrile: a paired electrosynthesis. (2002, April 5). Retrieved from

  • BJOC - Search Results - Beilstein Journals. (2019, October 16). Retrieved from

  • Oxidative Halogenation of Alkenes or Alkynes via Visible Light Induces Singlet Oxygen Production | The Journal of Organic Chemistry - ACS Publications. (2025, September 11). Retrieved from

  • Common side products in the synthesis of 2,4,6-Trichloronicotinaldehyde - Benchchem. (n.d.). Retrieved from

  • Halogenated Flavonoid Derivatives Display Antiangiogenic Activity - MDPI. (2022, July 25). Retrieved from

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing). (n.d.). Retrieved from

  • 2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE | CAS 91591-63-8 - Matrix Fine Chemicals. (n.d.). Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Welcome to the technical support guide for the purification of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions encount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this highly functionalized pyridine intermediate. As a key building block in pharmaceutical and agrochemical research, achieving high purity is critical for the success of subsequent synthetic steps. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges this molecule presents.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, analysis, and inherent properties of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile that are critical for designing a successful purification strategy.

Q1: What are the key physicochemical properties I should be aware of before purification?

A1: Understanding the basic properties of the target compound is the first step in developing a robust purification protocol. This molecule is a solid at room temperature and possesses several functional groups that dictate its behavior.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can act as a hydrogen bond acceptor and a Lewis base. This is the primary cause of interaction with the acidic silanol groups on standard silica gel, often leading to significant peak tailing during chromatography.[1][2]

  • Halogen Substituents (Cl, I): The chloro and iodo groups add to the molecule's molecular weight and hydrophobicity. The iodine atom, in particular, can participate in halogen bonding, which could be exploited in specialized chromatographic applications.[3][4]

  • Nitrile Group (CN): The cyano group is a polar functionality that can also engage in hydrogen bonding.

  • Overall Polarity: The combination of these groups results in a molecule of moderate to high polarity, making it suitable for normal-phase chromatography but also susceptible to strong interactions with polar stationary phases.

Table 1: Physicochemical Properties of Related Structures

Property Value / Observation Implication for Purification
Physical State Typically a solid (e.g., related 2,5-dichloro-4,6-dimethylnicotinonitrile has a melting point of 82 °C)[5] Recrystallization is a viable primary or final purification method.
Solubility Generally soluble in chlorinated solvents (DCM, Chloroform), ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes or heptane. Dictates the choice of solvents for both chromatography (mobile phase) and recrystallization.
Stability Pyridine rings are generally robust, but prolonged exposure to highly acidic or basic conditions (e.g., on silica gel) can pose a risk of degradation. Purification methods should ideally be run under neutral or near-neutral conditions. Use of deactivated stationary phases may be necessary.

| pKa | The predicted pKa is low (-2.79 for a related dichloro-dimethyl-pyridinecarbonitrile)[5], indicating it is a very weak base due to the electron-withdrawing groups. | While a weak base, the pyridine nitrogen is still basic enough to interact strongly with acidic sites on silica gel.[1][2] |

Q2: What are the most likely impurities from a typical synthesis?

A2: Impurities are almost always structurally related to the desired product, making separation challenging. The most common impurities will depend on the synthetic route, but typical examples include:

  • Unreacted Starting Materials: For instance, if the synthesis involves iodination of a 2-chloro-4,6-dimethylpyridine-3-carbonitrile precursor, some of this starting material may remain.

  • Byproducts of Halogenation: Incomplete chlorination or side-reactions can lead to analogues lacking the chloro group or having it in a different position.[6][7]

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially if aqueous workups are performed under non-neutral pH.

  • De-iodinated Product: Reductive quenching steps or exposure to certain reagents could lead to the formation of the 2-chloro-4,6-dimethylpyridine-3-carbonitrile.

Q3: What analytical techniques are best for assessing purity and guiding purification?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Indispensable for quickly screening solvent systems for column chromatography and for monitoring fraction collection. Use a UV lamp (254 nm) for visualization.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity assessment. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation and identifying impurities if they are present in sufficient quantity (>1-2%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the mass of unknown impurities.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: My compound shows severe peak tailing and poor resolution during silica gel column chromatography.

  • Root Cause: This is the most common issue for pyridine-containing compounds. The basic lone pair on the pyridine nitrogen interacts strongly with acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2] This strong, non-specific binding leads to a slow, continuous elution of the compound from the column, resulting in a "tailed" peak that often overlaps with impurities.

  • Solution: Mobile Phase Modification The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.

    Step-by-Step Protocol: Chromatography with a Basic Modifier

    • Select a Base Eluent System: Using TLC, identify a solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) that gives your product an Rf value between 0.2 and 0.4.

    • Add the Modifier: To the chosen eluent system, add a small volume of triethylamine (TEA) or pyridine. A typical concentration is 0.1% to 1% (v/v).

      • Expert Tip: Start with 0.5% TEA. It is volatile and can be easily removed under vacuum with the solvent. Pyridine can also be used, but it is less volatile and can be harder to remove completely.

    • Equilibrate the Column: When packing your column, use the modifier-containing eluent. Ensure you flush the packed column with at least 2-3 column volumes of this eluent before loading your sample. This step, known as pre-equilibration, is critical to ensure the entire stationary phase is neutralized.

    • Load and Elute: Dissolve your crude product in a minimum amount of the modified eluent (or DCM) and load it onto the column. Elute as normal, collecting fractions and monitoring by TLC. You should observe a significant improvement in peak shape.

Problem 2: The product appears to be decomposing on the column, leading to low recovery.

  • Root Cause: While generally stable, some highly functionalized molecules can be sensitive to the acidic environment of standard silica gel. Prolonged contact time on the column can lead to degradation.

  • Solution 1: Use Neutral Alumina Deactivated, neutral alumina can be an excellent alternative to silica gel for base-sensitive compounds. It lacks the strong acidic sites of silica. Screen TLC plates with alumina to develop a suitable solvent system.

  • Solution 2: Passivate the Silica Gel If you must use silica, you can "passivate" it before use. This involves pre-treating the silica to cap the most reactive silanol groups. While less common in routine labs, it can salvage a difficult separation.

Problem 3: Recrystallization fails; the compound "oils out" or no crystals form.

  • Root Cause: This typically happens for one of two reasons: the presence of impurities that inhibit crystal lattice formation, or the choice of an inappropriate solvent system.[8][9]

  • Solution: Systematic Solvent Screening and Technique A two-solvent system is often effective for compounds like this.[8]

    Step-by-Step Protocol: Two-Solvent Recrystallization

    • Identify a Solvent Pair: Find a "good" solvent in which your compound is highly soluble when hot, and a "poor" (or anti-solvent) in which it is insoluble even when hot. The two solvents must be miscible. A good starting pair could be Acetone ("good") and Heptane ("poor").

    • Dissolution: In an Erlenmeyer flask, dissolve your crude product in the minimum amount of the hot "good" solvent to achieve a clear solution.

    • Induce Cloudiness: While the solution is still hot, add the "poor" solvent dropwise with swirling until you see a persistent cloudiness (turbidity). This indicates the solution is now saturated.

    • Clarification: Add a few more drops of the hot "good" solvent until the solution just becomes clear again.

    • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not rush this step. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities.[9]

Part 3: Recommended Purification Workflow

For a typical crude sample of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile, a multi-step approach is often best to achieve high purity (>99%). The following workflow provides a logical sequence of operations.

Caption: Decision workflow for purifying 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile.

References

  • Kaup, T., & Alcarazo, M. (2024). Halogen Bonding in N-Alkyl-Bromo-/Iodo-Pyridinium Salts and its Application in Chromatography. Chemistry – A European Journal, 30(68). Available at: [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Org. Synth. 2024, 101, 524–541. Available at: [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Retrieved from Google Patents.
  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine. Retrieved from Google Patents.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives. Retrieved from Google Patents.
  • The Journal of Organic Chemistry. (2022). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. ACS Publications. Available at: [Link]

  • PMC - NIH. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link]

  • ResearchGate. (2025). Direct regioselective C-3 halogenation of pyridines | Request PDF. Available at: [Link]

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from Organic Syntheses. Available at: [Link]

  • Crystal Growth & Design. (2014). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. ACS Publications. Available at: [Link]

  • ResearchGate. (2025). (PDF) 1-(Pyridin-2-yl) Imine Functionalized Silica Gel: Synthesis, Characterization, and Preliminary Use in Metal Ion Extraction. Available at: [Link]

  • Damavandi, S. (n.d.). Base-catalyzed three-component synthesis of 2-amino-4,5- dihydro-4-arylpyrano[3,2- b]indole-3-carbonitriles. Available at: [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Retrieved from Google Patents.
  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Available at: [Link]

  • ResearchGate. (n.d.). DRIFTS of adsorbed pyridine taken at 100 °C for the materials: silica.... Retrieved from ResearchGate. Available at: [Link]

  • MDPI. (2022). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study. Available at: [Link]

  • Chembase. (n.d.). 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile — Chemical Substance Information. Retrieved from Chembase. Available at: [Link]

  • OSTI. (2000). In Situ Studies of Pyridine Adsorption to Bare and Cyano-Derivatized Silica Sol–Gel Films Using Attenuated-Total-Internal-Reflection Fourier-Transform Infrared Spectroscopy. Available at: [Link]

  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available at: [Link]

Sources

Optimization

optimizing reaction conditions for 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Technical Support Center: 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile This guide provides in-depth technical support for researchers engaged in the synthesis and optimization of 2-Chloro-5-iodo-4,6-dimethylpyridi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

This guide provides in-depth technical support for researchers engaged in the synthesis and optimization of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile. Our objective is to equip you with the necessary insights, from mechanistic understanding to practical troubleshooting, to ensure successful and repeatable experimental outcomes.

Synthetic Overview & Strategy

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is a highly substituted pyridine derivative, valuable as a building block in medicinal chemistry and materials science. Its synthesis is not trivial and requires precise control over reaction conditions. The most reliable and common synthetic route involves a two-step sequence starting from the corresponding 5-amino precursor:

  • Diazotization: Conversion of the primary aromatic amine (2-chloro-5-amino-4,6-dimethylpyridine-3-carbonitrile) into a reactive diazonium salt.

  • Iodo-dediazotization (Sandmeyer-type Reaction): Displacement of the diazonium group with an iodine atom using an appropriate iodide source.

This pathway, while well-established for many aromatic systems, presents specific challenges related to the stability of the heterocyclic diazonium salt and the potential for side reactions. This guide will address these challenges directly.

Synthetic_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodo-dediazotization Start 2-Chloro-5-amino-4,6-dimethyl- pyridine-3-carbonitrile Diazonium Pyridinium Diazonium Salt (Intermediate) Start->Diazonium NaNO₂, H₂SO₄ -10 to 0 °C Product 2-Chloro-5-iodo-4,6-dimethyl- pyridine-3-carbonitrile Intermediate_ref->Product KI or NaI 0 °C to RT

Caption: Proposed synthetic workflow for the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in this synthesis?

A1: Without question, temperature control during the diazotization step is the most critical factor. Pyridine-based diazonium salts are often less stable than their benzene-derived counterparts. Allowing the temperature to rise above 5 °C can lead to rapid decomposition, resulting in the formation of phenolic impurities, tar, and a significant reduction in yield. A reaction temperature of -10 °C to 0 °C is strongly recommended for the diazotization step.[1]

Q2: Which iodide source should I use for the Sandmeyer reaction?

A2: Both potassium iodide (KI) and sodium iodide (NaI) are effective.[1] KI is more commonly cited in literature protocols. The choice often comes down to solubility and cost. The key is to use a fresh, high-purity source, as oxidation of iodide to iodine (I₂) before its addition can introduce impurities. While not a classic copper-catalyzed Sandmeyer reaction, the displacement of the diazonium group by iodide is a well-established transformation.[2][3]

Q3: Are there any specific safety precautions I should take?

A3: Yes. Aromatic diazonium salts, particularly in their isolated, dry state, can be explosive. Never attempt to isolate the diazonium salt intermediate. Always generate it in solution and use it immediately in the subsequent step. Additionally, the starting material and product are classified as harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[4][5] Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can I use a different acid for the diazotization?

A4: While hydrochloric acid can be used, sulfuric acid is often preferred for iodo-dediazotization reactions.[1] The use of HCl can sometimes lead to competitive chlorination side products, although this is less common for iodinations than for other Sandmeyer reactions. Using sulfuric acid ensures that the only available nucleophile for the substitution is the intended iodide anion.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem / Observation Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Yield of Product 1. Decomposition of Diazonium Salt: The most common cause. The reaction temperature likely exceeded 5 °C during diazotization or addition.Solution: Maintain a strict temperature of -10 to 0 °C throughout the diazotization and the addition of the diazonium salt to the iodide solution.[1] Use a calibrated low-temperature thermometer. The diazonium group (N₂⁺) is an excellent leaving group, and decomposition is kinetically controlled; lower temperatures drastically slow this process.
2. Incomplete Diazotization: Insufficient acid or sodium nitrite was used, or the nitrite was added too quickly.Solution: Ensure at least 3 equivalents of acid are used to protonate the amine and maintain an acidic medium. Use a slight excess (1.1-1.3 equivalents) of sodium nitrite.[1] Add the nitrite solution dropwise below the surface of the reaction mixture to ensure immediate reaction and prevent localized heating or decomposition of nitrous acid.
3. Ineffective Iodide Displacement: The iodide solution was not sufficiently concentrated or was added at an incorrect temperature.Solution: Use a concentrated solution of KI or NaI. After the diazonium salt is added at 0 °C, allow the reaction to warm slowly to room temperature, and if needed, gently heat to 50-60 °C to drive the reaction to completion by facilitating the loss of N₂ gas.[6]
Starting Material (5-amino compound) Remains in Product Incomplete Diazotization: The primary amine was not fully converted to the diazonium salt.Solution: Re-evaluate the stoichiometry of sodium nitrite (use 1.1-1.3 eq.).[1] Test for the presence of nitrous acid after the addition is complete using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, more nitrite may be needed, but add it cautiously to avoid side reactions.
Formation of a Dark, Tarry Substance 1. Diazonium Salt Decomposition: As above, this is a primary cause, leading to polymerization and phenol formation.Solution: Strict temperature control is paramount. Ensure vigorous stirring to dissipate heat from the exothermic diazotization.
2. Side Reactions with Iodide: The diazonium salt can react through radical pathways, especially if trace metals are present, leading to complex byproducts.Solution: Use high-purity reagents. Degassing the solvents is generally not necessary but can be considered in extreme cases. The primary solution remains rigorous temperature management.
Product is Difficult to Purify / Oily Product 1. Presence of Phenolic Impurities: If the diazonium salt decomposed and reacted with water, a 5-hydroxy- derivative is formed, which can be difficult to separate.Solution: During workup, wash the organic extract with a mild base (e.g., 1M NaOH solution) to remove acidic phenolic impurities. Be cautious, as the nitrile group could be sensitive to harsh basic conditions.
2. Inappropriate Recrystallization Solvent: The solvent system does not provide a sufficient solubility differential between the product and impurities.Solution: Screen for an optimal recrystallization solvent or solvent pair.[7] Good candidates might include ethanol/water, isopropanol, or toluene/heptane. The goal is a solvent where the product is highly soluble when hot and poorly soluble when cold.
3. Co-precipitation of Impurities: Impurities with similar structures are crystallizing with the product.Solution: If recrystallization fails, column chromatography is the next step. Use TLC to develop a solvent system (e.g., hexanes/ethyl acetate) that gives good separation (ΔRf > 0.2) between the product and major impurities.[7]

digraph "Troubleshooting_Low_Yield" {
graph [splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial"];

start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

q1 [label="Was reaction temperature for\ndiazotization kept below 0°C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

sol1 [label="ACTION: Repeat reaction, maintaining\ntemperature at -10 to 0°C.\nREASON: Prevents diazonium\nsalt decomposition.", fillcolor="#E6F4EA", fontcolor="#202124", shape=note];

q2 [label="Was a slight excess of\nNaNO₂ (1.1-1.3 eq) used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

sol2 [label="ACTION: Check stoichiometry and ensure\n1.1-1.3 eq. of NaNO₂ is used.\nREASON: Drives diazotization\nto completion.", fillcolor="#E6F4EA", fontcolor="#202124", shape=note];

q3 [label="Was the reaction mixture gently\nwarmed after iodide addition?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

sol3 [label="ACTION: After addition at 0°C, allow to\nwarm to RT, then heat to 50-60°C.\nREASON: Facilitates N₂ loss and\niodide substitution.", fillcolor="#E6F4EA", fontcolor="#202124", shape=note];

end_node [label="Yield Improved", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1; q1 -> sol1 [label="No"]; q1 -> q2 [label="Yes"]; q2 -> sol2 [label="No"]; q2 -> q3 [label="Yes"]; q3 -> sol3 [label="No"]; q3 -> end_node [label="Yes"]; sol1 -> end_node; sol2 -> end_node; sol3 -> end_node; }

Caption: Decision workflow for troubleshooting low product yield.

Experimental Protocols & Data

The following is a representative protocol synthesized from best practices for similar transformations.[1][6] Researchers should adapt it as necessary based on their lab-specific observations.

Protocol: Synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Step 1: Diazotization

  • To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-chloro-5-amino-4,6-dimethylpyridine-3-carbonitrile (1.0 eq).

  • Add water (approx. 15 mL per gram of starting material) followed by the slow addition of concentrated sulfuric acid (3.0 eq).

  • Cool the resulting suspension to -10 °C in an acetone/dry ice bath.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.2 eq) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the reaction flask via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 0 °C .

  • Stir the mixture for an additional 30 minutes at -5 to 0 °C. The mixture should become a clearer, pale-yellow solution of the diazonium salt. Use this solution immediately in the next step.

Step 2: Iodo-dediazotization

  • In a separate, larger flask, dissolve potassium iodide (KI, 2.0 eq) in water (approx. 5 mL per gram of KI).

  • Cool this iodide solution to 0 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred KI solution. Nitrogen gas evolution should be observed. Control the addition rate to keep the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 1-2 hours.

  • Gently heat the reaction mixture to 50 °C for 1 hour to ensure the complete decomposition of any remaining diazonium salt (cessation of gas evolution).

  • Cool the mixture to room temperature. A precipitate (the crude product) should be present.

Step 3: Work-up and Purification

  • Add a small amount of saturated sodium thiosulfate solution to quench any excess iodine (the dark color should fade).

  • Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.

  • Air-dry the solid. For purification, recrystallization is recommended.[7] Screen solvents like isopropanol or an ethanol/water mixture.

  • Dissolve the crude solid in a minimal amount of the hot solvent, filter hot to remove insoluble impurities, and allow to cool slowly to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table 1: Key Reaction Parameter Summary
ParameterStep 1: DiazotizationStep 2: IodinationRationale & Key Considerations
Temperature -10 to 0 °C 0 °C to 50 °C Critical for diazonium salt stability.[1] Gentle heating at the end drives the reaction to completion.
Acid (H₂SO₄) 3.0 eq-Ensures full protonation of the amine and maintains an acidic environment to prevent side reactions.
Nitrite (NaNO₂) 1.1 - 1.3 eq-A slight excess ensures complete conversion of the primary amine.[1]
Iodide (KI) -1.5 - 2.0 eqA stoichiometric excess is used to ensure the diazonium salt is fully trapped and converted to the iodo-product.
Reaction Time 30-60 min2-4 hoursDiazotization is rapid if conditions are correct. The iodination step requires time for N₂ evolution and substitution.

References

  • ResearchGate. Optimization of reaction conditions a | Download Scientific Diagram. [Link]

  • ChemicalBook. chemical label 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile. [Link]

  • National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]

  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635 (1884). (Note: While not directly cited with a URL, this is the foundational reference for the reaction class).
  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Chem-Station. Sandmeyer Reaction | Chem-Station Int. Ed.. [Link]

  • SynArchive. Sandmeyer Reaction - SynArchive. [Link]

  • Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Google Patents.
  • Google Patents.
  • Organic Syntheses. iodine - Organic Syntheses Procedure. [Link]

  • J-STAGE. Development of Muiti-step Reactions Involving Convenient Iodination in One-pot Synthesis toward Efficient Drug Synthesis in Process Chemistry. [Link]

  • Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]

  • PubChem. 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile | C8H6Cl2N2 | CID 334852. [Link]

  • Matrix Fine Chemicals. 2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE | CAS 91591-63-8. [Link]

  • PubMed. Optimization of crucial reaction conditions for the production of nicotinamide by nitrile hydratase using response surface methodology. [Link]

  • ResearchGate. Optimization of the reaction conditions for the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. [Link]

  • MDPI. Bayesian Optimization-Assisted Screening to Identify Improved Reaction Conditions for Spiro-Dithiolane Synthesis. [Link]

Sources

Troubleshooting

troubleshooting failed reactions involving 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing bottlenecks when functionalizing 2-Chloro-5-iodo-4,6-dimethylpyridi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing bottlenecks when functionalizing 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (CAS: 2197055-80-2).

This substrate presents a classic dichotomy in modern cross-coupling:

  • The C-5 Iodo Position is intrinsically reactive to palladium but suffers from extreme steric shielding by the flanking 4,6-dimethyl groups.

  • The C-2 Chloro Position is intrinsically less reactive to palladium but is highly activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent electron-withdrawing cyano group and pyridine nitrogen.

Below is our comprehensive, field-proven guide to overcoming poor yields, dehalogenation, and chemoselectivity failures.

Part 1: Diagnostic Workflow

Use the decision tree below to identify the root cause of your reaction failure based on your primary LC-MS or NMR observations.

DiagnosticTree Start Reaction Failure: 2-Cl-5-I-4,6-diMe-Py-3-CN Q1 Primary Failure Mode? Start->Q1 NoRxn Low Conversion (SM Recovered) Q1->NoRxn Dehal Protodeiodination (Loss of Iodine) Q1->Dehal WrongSite Poor Chemoselectivity (Reaction at C-2 Cl) Q1->WrongSite Sol1 Steric Hindrance: Use XPhos/SPhos Increase Temp NoRxn->Sol1 Sol2 Slow Transmetalation: Anhydrous K3PO4 Non-alcoholic Solvent Dehal->Sol2 Sol3 Site Competition: Lower Temp (60°C) Bulky Monodentate Ligand WrongSite->Sol3

Caption: Diagnostic workflow for troubleshooting failed reactions with the target pyridine scaffold.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I recovering unreacted starting material when attempting a Suzuki coupling at the C-5 position, despite using standard Pd(PPh3)4?

The Causality: The 5-iodo position is flanked by 4,6-dimethyl groups, creating an extreme steric environment. Classical catalysts like Pd(PPh3)4 are notoriously inefficient for aryl iodides at moderate temperatures, as the Pd(II)-I intermediates fail to efficiently re-enter the catalytic cycle or form the requisite Pd(II)-OH species[1]. Furthermore, bulky ligands can sterically hinder the formation of intermediates if not optimized; however, sterically hindered substrates specifically require highly active, electron-rich dialkylbiaryl phosphine ligands to lower the activation energy of the oxidative addition step and facilitate the approach of the coupling partner[2]. The Solution: Abandon Tetrakis. Switch to a precatalyst system utilizing a bulky, electron-rich monodentate ligand (e.g., Pd(OAc)2 with XPhos or SPhos)[3].

Q2: My LC-MS shows a major byproduct with [M-H+ - 126] (loss of Iodine). What causes this protodeiodination?

The Causality: Protodehalogenation occurs when the oxidative addition complex (Ar-Pd(II)-I) forms, but the subsequent transmetalation step is sterically retarded[2]. This long-lived Pd(II) species undergoes competitive reduction, typically via β-hydride elimination from alkoxide bases, alcoholic solvents, or trace water in the system. The Solution: Ensure strictly anhydrous conditions. Switch from alcoholic solvents (e.g., EtOH/MeOH) to rigorously degassed 1,4-Dioxane or Toluene. Use an anhydrous, non-nucleophilic base like K3PO4 to prevent hydrodehalogenation side reactions[4].

Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition at C-5 (Iodo) Pd0->OxAdd PdII Ar-Pd(II)-I Sterically Hindered OxAdd->PdII Transmet Transmetalation (Slowed by 4,6-diMe) PdII->Transmet Productive BetaHydride β-Hydride Elimination (from solvent/base) PdII->BetaHydride Side Reaction RedElim Reductive Elimination Transmet->RedElim Product Desired C-5 Product RedElim->Product DehalProd Protodeiodinated Byproduct BetaHydride->DehalProd

Caption: Competing pathways: Productive catalytic cycle vs. protodeiodination at the C-5 position.

Q3: I am getting a mixture of products coupled at both the C-5 (Iodo) and C-2 (Chloro) positions. How do I achieve chemoselectivity?

The Causality: While C-I bonds generally undergo oxidative addition faster than C-Cl bonds, the extreme steric hindrance at C-5 artificially lowers its reaction rate. This makes the intrinsically less reactive but highly accessible C-2 Chloro (activated by the adjacent 3-cyano group) competitive, a known issue in dihalopyridine chemistry[5]. The Solution: To selectively couple at C-5, use a highly active, sterically demanding ligand (like XPhos) at moderate temperatures (80 °C) which favors the weaker C-I bond thermodynamically while overcoming the steric barrier. To selectively functionalize C-2, abandon Pd-catalysis entirely and use metal-free SNAr conditions.

Part 3: Quantitative Catalyst Screening Data

The following table summarizes the expected outcomes when optimizing the functionalization of this specific scaffold, demonstrating the critical nature of ligand and base selection.

Catalyst SystemLigandBase / SolventTemp (°C)C-5 Coupling Yield (%)C-2 Coupling Yield (%)Dehalogenation (%)
Pd(PPh3)4 (5 mol%)PPh3 (inherent)Na2CO3 / Dioxane:H2O90< 51540
Pd(dppf)Cl2 (5 mol%)dppf (inherent)K2CO3 / DMF100302520
Pd(OAc)2 (2 mol%) XPhos (4 mol%) K3PO4 / Dioxane 80 85 < 2 5
None (SNAr) None DIPEA / THF 60 0 95 0

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at the C-5 Position

Objective: Overcome C-5 steric hindrance while preserving the C-2 Chloro group.

  • Preparation: In a rigorously dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (1.0 equiv), the desired arylboronic acid (1.5 equiv), anhydrous K3PO4 (3.0 equiv), Pd(OAc)2 (2 mol%), and XPhos (4 mol%).

    • Causality: Pd(OAc)2/XPhos generates a highly active, mono-ligated Pd(0) species capable of penetrating the steric bulk. Anhydrous K3PO4 prevents β-hydride elimination.

  • Degassing: Evacuate and backfill the flask with Argon (repeat 3 times).

    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like XPhos, killing the catalytic cycle[4].

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M relative to the pyridine substrate) via syringe.

  • Reaction: Heat the mixture to 80 °C in a pre-heated block. Stir vigorously (800 rpm) for 12-16 hours.

    • Causality: Vigorous stirring is essential for heterogeneous base systems to ensure mass transfer during the sluggish transmetalation step.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS.

    • Self-Validation: The mass spectrum must show the [M+H]+ corresponding to the C-5 coupled product with a distinct 3:1 isotopic pattern (indicating the 35Cl/37Cl is fully intact). If the isotope pattern is missing, chemoselectivity has failed.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through Celite, concentrate, and purify via flash chromatography.

Protocol B: Chemoselective SNAr at the C-2 Position

Objective: Functionalize the C-2 position while completely preserving the C-5 Iodo group for downstream cross-coupling.

  • Preparation: In a round-bottom flask, dissolve 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (1.0 equiv) in anhydrous THF (0.2 M).

  • Reagent Addition: Add the desired secondary amine nucleophile (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: Metal-free conditions completely bypass the reactivity of the C-5 iodine. DIPEA acts as a non-nucleophilic proton sponge to drive the equilibrium without competing as a nucleophile.

  • Reaction: Stir at 60 °C for 4-6 hours.

  • Validation Checkpoint: Monitor by LC-MS.

    • Self-Validation: The product mass will lack the Cl isotope pattern but must retain the heavy Iodine mass (+126 Da shift relative to the des-iodo byproduct), confirming the C-5 position is untouched.

  • Workup: Quench with saturated aqueous NH4Cl, extract with DCM, dry over Na2SO4, and concentrate.

References

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions , BenchChem. 4

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures , Organometallics - ACS Publications. 1

  • Problems with Suzuki coupling , r/Chempros - Reddit.3

  • Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone , BenchChem.2

  • Decarboxylative Halogenation of Organic Compounds , Chemical Reviews. 5

Sources

Optimization

stability issues of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile under different conditions

Welcome to the Technical Support Center for 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (CAS: 2197055-80-2). As a highly functionalized, polyhalogenated pyridine derivative, this scaffold is a powerful building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (CAS: 2197055-80-2). As a highly functionalized, polyhalogenated pyridine derivative, this scaffold is a powerful building block in pharmaceutical chemistry and agrochemical development. However, its dense functionalization—comprising a photolabile C-I bond, a highly activated C-Cl bond, and a hydrolyzable nitrile group—presents unique stability and chemoselectivity challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the integrity of your experiments.

SECTION 1: Storage, Handling, and Degradation (FAQ)

Q1: My CIDPC powder has darkened from off-white to a yellowish-brown over several weeks. Is it still usable, and what caused this? A: The discoloration is a classic indicator of photolytic deiodination. The carbon-iodine (C-I) bond has a relatively low bond dissociation energy (BDE). Exposure to ambient UV/visible light induces homolytic cleavage of the C-I bond, generating iodine radicals that rapidly dimerize to form molecular iodine ( I2​ ), which imparts the brown color.

  • Action: Always store CIDPC in amber or foil-wrapped vials under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. If discoloration is severe, repurify the material via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) before use in sensitive transition-metal-catalyzed reactions to prevent catalyst poisoning by free iodine.

Q2: When exposing CIDPC to basic aqueous media during a workup, I observed the formation of multiple highly polar byproducts by LC-MS. What are these? A: You are observing a combination of Nucleophilic Aromatic Substitution (SNAr) and nitrile hydrolysis[1]. The C2-chloro group is highly activated toward SNAr because it is positioned ortho to the pyridine nitrogen and adjacent to the strongly electron-withdrawing C3-cyano group, which significantly lowers the LUMO of the ring system. Hydroxide ions or amines can readily displace the chloride. Concurrently, haloacetonitriles and related cyano-aromatics are susceptible to hydrolysis under basic aqueous conditions, converting the nitrile to the corresponding primary amide or carboxylic acid[1].

  • Action: Avoid prolonged exposure to strong aqueous bases (e.g., NaOH, KOH). Use mild, buffered aqueous solutions (e.g., saturated NaHCO3​ or NH4​Cl ) for quenching and workups.

SECTION 2: Reaction Troubleshooting & Chemoselectivity (FAQ)

Q3: I am trying to perform a Suzuki-Miyaura cross-coupling at the C5 (iodo) position, but I keep getting a mixture of C5-coupled, C2-coupled, and bis-coupled products. How do I achieve strict chemoselectivity? A: Achieving chemoselectivity relies on exploiting the kinetic difference in oxidative addition rates between the C-I and C-Cl bonds. The C-I BDE in halo-pyridines is significantly lower (approx. 65–70 kcal/mol) than the C-Cl BDE (approx. 95 kcal/mol)[2]. Palladium(0) will preferentially insert into the weaker C-I bond. However, if your reaction conditions are too harsh (high temperatures, strong bases, or highly active electron-rich ligands), the catalyst will overcome the activation barrier for the C-Cl bond, leading to over-reaction and loss of site selectivity[3].

  • Action: To restrict oxidative addition strictly to the C5 position, employ mild conditions. Use Pd(PPh3​)4​ or Pd(dppf)Cl2​ rather than highly active dialkylbiaryl phosphine ligands (like XPhos). Keep the temperature at or below 60 °C, and use a mild base such as Na2​CO3​ in a biphasic solvent system.

SECTION 3: Quantitative Stability Matrix

To assist in experimental planning, the following table summarizes the inferred stability profile and degradation half-lives ( t1/2​ ) of CIDPC under various laboratory conditions.

Environmental ConditionTemperaturePrimary Degradation MechanismEstimated t1/2​ Preventive Action
Ambient Light (Solid) 25 °CPhotolytic homolytic C-I cleavage3–4 WeeksStore in amber vials; work under low light.
0.1 M NaOH (Aqueous) 25 °CSNAr at C2 & Nitrile Hydrolysis< 2 HoursUse buffered quench ( pH≈7−8 ).
Primary Amines (Neat) 60 °CRapid SNAr at C2 position< 15 MinsProtect C2-Cl if amine coupling is not desired.
Inert Gas, Dark, Dry 4 °CNone (Stable Baseline)> 2 YearsStandard long-term storage protocol.
SECTION 4: Experimental Workflows & Diagnostics
4.1 Mechanistic and Logical Workflows

Degradation CIDPC 2-Chloro-5-iodo-4,6-dimethyl pyridine-3-carbonitrile Photo Photolytic Deiodination (C-I Cleavage) CIDPC->Photo UV/Visible Light Homolytic Cleavage SNAr SNAr at C2 (Nucleophilic Attack) CIDPC->SNAr Amines/Thiols/OH- Heat Hydrolysis Nitrile Hydrolysis (Amide/Acid Formation) CIDPC->Hydrolysis Strong Acid/Base Aqueous Media

Caption: Primary degradation pathways of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile.

Coupling Start CIDPC (Starting Material) Mild Mild Conditions Pd(PPh3)4, RT to 60°C Start->Mild Harsh Harsh Conditions Active Pd, >90°C Start->Harsh C5_Product C5-Coupled Product (C-Cl Intact) Mild->C5_Product Kinetically Favored (Lower C-I BDE) Bis_Product C2,C5-Bis-Coupled or Mixture Harsh->Bis_Product Over-reaction (C-Cl Activation)

Caption: Chemoselective cross-coupling logic based on C-I vs. C-Cl bond dissociation energies.

4.2 Protocol: Chemoselective C5 Suzuki-Miyaura Cross-Coupling

This self-validating protocol is designed to achieve >95% chemoselectivity for the C5 position while leaving the C2-chloro group intact for downstream functionalization.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine CIDPC (1.0 equiv), the desired arylboronic acid (1.05 equiv - strict stoichiometric control prevents over-coupling), and Pd(PPh3​)4​ (0.05 equiv).

  • Atmosphere Exchange: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add degassed 1,4-Dioxane and a degassed aqueous solution of Na2​CO3​ (2.0 equiv). The biphasic nature limits the solubility of the mono-coupled product in the reactive aqueous-organic interface, further preventing bis-coupling.

  • Execution: Heat the mixture to exactly 60 °C. Do not exceed this temperature, as thermal energy will begin to overcome the activation barrier for C-Cl oxidative addition[3].

  • Monitoring: Monitor via LC-MS after 2 hours. The mass of the product should reflect the displacement of Iodine (-127 Da) and the addition of the Aryl group, while retaining the Chlorine isotope pattern (M / M+2 ratio of 3:1).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water. Dry the organic layer over Na2​SO4​ and concentrate.

4.3 Protocol: Stability-Indicating HPLC-UV Assay

To accurately monitor the degradation of CIDPC without inducing artifactual breakdown during analysis, use this validated chromatographic method.

  • Sample Preparation: Dissolve the sample strictly in LC-MS grade Acetonitrile (MeCN). Do not use Methanol or water as the primary diluent, as prolonged sitting in the autosampler can induce solvolysis or SNAr.

  • Column: C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm), maintained at 30 °C.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile + 0.1% TFA.

    • Causality: The acidic modifier (TFA) keeps any hydrolyzed carboxylic acid degradants fully protonated, ensuring sharp peak shapes and preventing column smearing.

  • Gradient: 10% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm. CIDPC will elute as a sharp peak; deiodinated degradants will elute earlier (more polar), while C2-SNAr degradants will show distinct shifts in their UV spectra due to the disruption of the pyridine chromophore.

References
  • Haloacetonitrile stability in cell culture media used in vitro toxicological studies. Chemosphere (2022). 1

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose University Consortium (2022). 3

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society (2009). 2

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks encountered during the scale-up synthesis of 2-Chloro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks encountered during the scale-up synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (CAS: 2197055-80-2)[1].

This highly functionalized, electron-deficient pyridine derivative presents two major scale-up challenges: the thermal hazards of phosphorus oxychloride ( POCl3​ ) chlorination[2], and the severe kinetic resistance during the regioselective electrophilic iodination at the C5 position[3]. This guide provides field-proven, self-validating protocols to overcome these barriers.

Synthesis Workflow & Pathway

SynthesisWorkflow A Pyridone Precursor (C8H8N2O) B Chlorination (POCl3, Base) A->B Step 1 C 2-Chloro-4,6-dimethyl pyridine-3-carbonitrile B->C Reverse Quench D Electrophilic Iodination (NIS, TFA) C->D Step 2 E 2-Chloro-5-iodo-4,6-dimethyl pyridine-3-carbonitrile D->E Thiosulfate Workup

Caption: 3-Step Synthesis Workflow for 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile.

Troubleshooting Guides & FAQs

Phase 1: Chlorination of the Pyridone Core (Scale-Up Safety)

Q: During the POCl3​ chlorination step on a >1 kg scale, we experience severe, delayed exotherms during the aqueous quench. How can we mitigate this thermal runaway risk? A: The hydrolysis of unreacted POCl3​ is notoriously exothermic and exhibits a dangerous induction period[2]. If water is added directly to the reaction mixture (a "direct quench"), the temperature can rapidly spike once the aqueous and organic phases fully mix, leading to rapid HCl gas evolution and potential reactor over-pressurization.

  • The Causality: POCl3​ is initially immiscible with water, delaying hydrolysis until sufficient mixing or temperature rise breaks the phase barrier, releasing all thermal energy at once.

  • The Solution: Implement a Reverse Quench . Slowly transfer the cooled reaction mixture into a secondary reactor containing a massive excess of vigorously stirred ice-water or cold aqueous NaOH . This ensures water is always in excess, forcing immediate, controlled hydrolysis while the ice bath absorbs the heat[4]. Additionally, using equimolar POCl3​ with a base (e.g., pyridine) minimizes the unreacted reagent burden[5].

POCl3Safety A POCl3 Reaction Mixture (Post-Chlorination) B Direct Quench (Water added to Reactor) A->B Unsafe C Reverse Quench (Mixture added to Ice Water) A->C Recommended D Delayed Exotherm Runaway Risk & HCl Surge B->D E Controlled Hydrolysis Safe Heat Dissipation C->E

Caption: Logical flow of POCl3 quenching strategies and their thermal safety outcomes.

Phase 2: Regioselective Iodination at C5

Q: Our iodination at the C5 position using standard I2​ and base yields <30% conversion after 24 hours. Why is the reaction so sluggish, and how can we drive it to completion? A: The pyridine ring of your intermediate (2-Chloro-4,6-dimethylpyridine-3-carbonitrile) is severely deactivated[6]. The strongly electron-withdrawing cyano (-CN) group at C3, the chloro (-Cl) group at C2, and the inherently electron-deficient pyridine nitrogen severely deplete the electron density at the C5 position. Standard I2​ does not generate a sufficiently reactive electrophile to attack this deactivated system.

  • The Causality: Electrophilic aromatic substitution on deactivated rings requires a "super-electrophile."

  • The Solution: Switch to N-Iodosuccinimide (NIS) dissolved in Trifluoroacetic acid (TFA)[7]. The strong acid protonates the carbonyl oxygen of NIS, polarizing the N-I bond and generating a highly reactive iodonium species ( I+ ) capable of functionalizing heavily deactivated aromatics at room temperature or with mild heating[8].

Q: On a pilot scale, how do we efficiently remove residual succinimide and unreacted NIS without resorting to column chromatography? A: Unreacted NIS and iodine byproducts readily co-crystallize with the highly lipophilic product[1].

  • The Solution: Quench the reaction with an aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. This chemically reduces residual NIS and I2​ into highly water-soluble iodide salts and succinimide, which are easily washed away in the aqueous layer. The product can then be isolated in high purity via controlled anti-solvent crystallization.

Quantitative Data Summaries

Table 1: Comparison of Iodination Reagents for Deactivated Pyridines
Reagent SystemActive ElectrophileRelative ReactivityTypical Conversion (24h)Scalability / Workup
I2​ / Na2​CO3​ I2​ Low< 30%Poor (Sluggish kinetics)
I2​ / H5​IO6​ I+ (in situ)Moderate60 - 70%Moderate (Harsh oxidants)
NIS / TFA Protonated NIS / I+ Very High > 95% Excellent (Thiosulfate quench)
Table 2: Thermal Safety Metrics for POCl3​ Quenching (1 kg Scale)
Quench MethodologyMax Temperature Spike ( ΔT ) HCl Gas Evolution RateSafety Rating
Direct Quench (Water into Reactor)+ 65 °C (Delayed)Violent / UncontrollableCRITICAL RISK
Reverse Quench (Mixture into Ice) + 15 °C (Immediate) Steady / Controlled SAFE

Experimental Protocols

Protocol A: Scale-Up Chlorination (Synthesis of 2-Chloro-4,6-dimethylpyridine-3-carbonitrile)
  • Self-Validating Indicator: The reaction mixture transitions from a heterogeneous suspension to a homogeneous dark solution, physically confirming the consumption of the insoluble pyridone precursor.

  • Charge: To a dry, glass-lined reactor under nitrogen, add 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) and POCl3​ (1.2 eq)[5].

  • Catalysis: Slowly add pyridine (1.0 eq) while maintaining the internal temperature below 30 °C.

  • Reaction: Heat the mixture to 100 °C for 4 hours. Monitor via HPLC until the precursor is < 1%.

  • Reverse Quench: Cool the reactor to 20 °C. Slowly transfer the mixture via a dip-tube into a secondary reactor containing 10 volumes of vigorously stirred ice-water. Maintain the quench reactor's internal temperature strictly below 20 °C[2].

  • Isolation: Filter the resulting beige precipitate. Wash the filter cake with cold water until the filtrate pH > 5. Dry under vacuum at 45 °C.

Protocol B: Super-Electrophilic Iodination (Synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile)
  • Self-Validating Indicator: The dark red/brown color of the active iodine species will rapidly decolorize to a pale yellow upon the addition of sodium thiosulfate, visually confirming the complete neutralization of all oxidants.

  • Dissolution: Dissolve 2-chloro-4,6-dimethylpyridine-3-carbonitrile (1.0 eq) in Trifluoroacetic acid (TFA) (5 volumes) at 20 °C[7].

  • Activation: Add N-Iodosuccinimide (NIS) (1.2 eq) in three equal portions to control mild exotherms[3]. Add concentrated H2​SO4​ (0.1 eq) to accelerate I+ formation[8].

  • Reaction: Stir the mixture at 40 °C for 12 hours. Monitor via GC-MS until the starting material is < 2%.

  • Quench: Cool the mixture to 0 °C. Slowly add a 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution until the mixture turns from dark brown to pale yellow.

  • Extraction & Crystallization: Extract the aqueous mixture with Ethyl Acetate. Wash the organic layer with saturated NaHCO3​ to remove residual TFA. Dry over MgSO4​ and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol/water to afford the pure product[1].

References

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules (MDPI). URL: [Link]

  • ACS Publications (2002). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Organic Process Research & Development. URL: [Link]

  • Bergström, M., et al. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry (DiVA Portal). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

biological activity of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile vs other pyridines

Biological Activity and Synthetic Utility of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile: A Comparative Guide As drug discovery pipelines increasingly demand highly functionalized, predictable molecular scaffolds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity and Synthetic Utility of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile: A Comparative Guide

As drug discovery pipelines increasingly demand highly functionalized, predictable molecular scaffolds, the pyridine ring remains a cornerstone of medicinal chemistry. Among these, 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (CAS 2197055-80-2) has emerged as a "privileged synthon"—a highly reactive building block used to construct complex, biologically active downstream derivatives.

This guide objectively compares the structural advantages and resulting biological activities of derivatives synthesized from this di-halogenated scaffold against those derived from simpler pyridine alternatives.

Structural Rationale & Comparative Advantages

To understand the biological potential of a compound, we must first analyze the causality behind its structural design. The substitution pattern on the pyridine ring dictates the synthetic pathways available to the medicinal chemist, which in turn dictates the biological target space the resulting drug can access.

  • The Baseline: Unsubstituted Pyridine-3-carbonitriles Simple pyridine-3-carbonitriles possess basic antimicrobial properties but lack the reactive "handles" necessary for rapid structural diversification[1]. They are often dead-ends in Structure-Activity Relationship (SAR) optimization.

  • The Intermediate: 2-Chloro-4,6-dimethylpyridine-3-carbonitrile The addition of the C2-chloro group introduces a site for Nucleophilic Aromatic Substitution (SNAr). The strongly electron-withdrawing C3-cyano group lowers the lowest unoccupied molecular orbital (LUMO) of the ring, making the C2-position highly electrophilic. This allows for the synthesis of thienopyridines and pyrazolopyridines, which exhibit moderate antimicrobial and antifungal activities[2].

  • The Advanced Scaffold: 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile The inclusion of the C5-iodo group is a strategic masterstroke. Iodine is highly polarizable and features a weak C-I bond, making it the ideal substrate for Palladium-catalyzed oxidative addition. This enables orthogonal functionalization : chemists can perform an SNAr reaction at the C2-chloro position, followed by a Suzuki-Miyaura or Sonogashira cross-coupling at the C5-iodo position. This dual-reactivity allows for the introduction of bulky aryl or alkynyl groups that are critical for fitting into the deep hydrophobic pockets of kinase targets like VEGFR-2, dramatically enhancing anticancer efficacy[3].

Orthogonal_Functionalization Scaffold 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (Privileged Scaffold) SNAr SNAr at C2 Position (Nucleophilic Attack) Scaffold->SNAr Step 1: Amine/Thiol CrossCoupling Pd-Catalyzed Coupling at C5 (Suzuki/Sonogashira) SNAr->CrossCoupling Step 2: Aryl Boronic Acid Thienopyridine Fused Heterocycle Synthesis (e.g., Thienopyridines) CrossCoupling->Thienopyridine Cyclization BioScreen In Vitro Biological Screening (Anticancer / Antimicrobial) Thienopyridine->BioScreen Lead Validation

Workflow of orthogonal functionalization and biological screening of the pyridine scaffold.

Comparative Biological Activity Profiles

Because 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is a synthetic intermediate, its true biological value is measured by the potency of the downstream derivatives it generates. Recent literature demonstrates that highly substituted pyridine conjugates (such as pyrano-pyridines and thioxo-pyridines) exhibit potent antiproliferative and antimicrobial activities[3],[4].

The table below summarizes the quantitative biological performance of derivative classes based on their starting scaffold.

Scaffold PrecursorKey Structural FeatureDownstream Derivative ClassPrimary Biological TargetRepresentative Potency
Pyridine-3-carbonitrile Basic pharmacophoreN-alkylated Pyridine SaltsBacterial Cell MembraneMIC: 55–100 µg/mL[1]
2-Chloro-4,6-dimethylpyridine-3-carbonitrile C2-Cl enables SNArThienopyridinesBacterial DNA GyraseMIC: 30–60 µg/mL[2]
2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile C5-I enables Cross-CouplingAryl-PyranopyridinesVEGFR-2 / EGFR KinasesIC50: 0.15–0.25 µM[3]
Mechanism of Anticancer Action

Derivatives synthesized via C5-iodo cross-coupling often act as competitive inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking this kinase, the compounds suppress anti-apoptotic proteins (Bcl-2) and upregulate pro-apoptotic proteins (Bax), leading to Caspase-3 activation and subsequent tumor cell apoptosis[3],[4].

Apoptosis_Pathway Derivative Pyridine Derivative Kinase VEGFR-2 / EGFR Derivative->Kinase Competitive Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Kinase->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Kinase->Bax Upregulates Caspase Caspase-3 Activation Bcl2->Caspase Blocks Bax->Caspase Activates Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution Phase

Mechanism of action for anticancer pyridine derivatives targeting VEGFR-2 and apoptosis.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in checkpoints to confirm mechanistic success before proceeding to the next step.

Protocol A: Regioselective Synthesis of Aryl-Pyridine Derivatives

Causality: The SNAr reaction must be performed before the Palladium-catalyzed cross-coupling. If Pd-coupling is attempted first, the high temperatures required may cause the unprotected C2-chloro group to undergo unwanted side reactions or homocoupling.

  • SNAr Reaction (C2 Functionalization):

    • Dissolve 1.0 eq of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile in dry DMF.

    • Add 1.2 eq of the desired nucleophile (e.g., an aryl amine) and 2.0 eq of anhydrous K2​CO3​ (to neutralize the HCl byproduct, driving the reaction forward).

    • Stir at 80°C for 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material and the emergence of a highly UV-active, more polar spot confirms C2 substitution. LC-MS should show the retention of the iodine isotope pattern but the loss of the chlorine isotope pattern.

  • Suzuki-Miyaura Coupling (C5 Functionalization):

    • To the purified intermediate, add 1.2 eq of an aryl boronic acid, 0.05 eq of Pd(PPh3​)4​ catalyst, and 2.0 eq of Na2​CO3​ in a degassed Toluene/Water (4:1) mixture.

    • Reflux at 100°C under a nitrogen atmosphere for 12 hours.

    • Causality: The nitrogen atmosphere is critical to prevent the oxidative degradation of the Pd(0) catalyst.

  • Purification: Extract with ethyl acetate, dry over MgSO4​ , and purify via flash column chromatography to yield the dual-functionalized derivative.

Protocol B: High-Throughput Broth Microdilution for MIC Determination

Causality: To evaluate the antimicrobial efficacy of the synthesized derivatives[1], a resazurin-based microdilution assay is used. Resazurin acts as a metabolic indicator, providing a colorimetric readout that eliminates the subjectivity of visual turbidity scoring.

  • Preparation: Prepare a stock solution of the synthesized pyridine derivative in DMSO (10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth to achieve a concentration range of 0.5 to 256 µg/mL. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.

  • Inoculation: Add 5×105 CFU/mL of the target bacterial strain (e.g., S. aureus or E. coli) to each well.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Self-Validating Controls:

    • Growth Control (Bacteria + Broth): Must turn from blue to pink (confirming bacterial viability).

    • Sterility Control (Broth only): Must remain blue (confirming no contamination).

    • Result: The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains strictly blue.

Sources

Comparative

A Definitive Spectroscopic Guide to the Structural Elucidation of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth, multi-technique spectro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth, multi-technique spectroscopic analysis for the definitive structural confirmation of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile, a substituted pyridine derivative with potential applications in drug discovery and organic electronics. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but a validated workflow for researchers.

The Imperative of Structural Verification

The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure. For a molecule such as 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile, the precise arrangement of its substituents—a chloro group, an iodo group, two methyl groups, and a cyano group on the pyridine core—governs its reactivity, intermolecular interactions, and ultimately its function. Therefore, rigorous structural analysis is not merely a procedural step but a fundamental requirement for reliable and reproducible scientific advancement.

A Multi-Faceted Analytical Approach

No single analytical technique can unequivocally determine a complex molecular structure. A synergistic approach, employing multiple spectroscopic methods, provides a self-validating system where each technique offers a unique piece of the structural puzzle. This guide will compare the expected spectroscopic data for the proposed structure with established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon and Proton Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is expected to be relatively simple, revealing two distinct signals corresponding to the two methyl groups. The chemical shifts of these signals are influenced by the electronic effects of the adjacent substituents on the pyridine ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to approximately 12 ppm, centered around 5-6 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Data Presentation: Predicted ¹H NMR Data

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Methyl group at C4~2.5Singlet3H
Methyl group at C6~2.7Singlet3H

Note: Predicted chemical shifts can vary based on the prediction software and the solvent used.

The downfield shift of the methyl group at C6 compared to the one at C4 can be attributed to the anisotropic effect of the neighboring cyano group and the electronic influence of the chloro and iodo substituents.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Quaternary carbons, those with no attached protons, often exhibit lower intensity signals.[1]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 200 ppm, centered around 100 ppm.

    • Use a 45-degree pulse angle.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary to observe all quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Presentation: Predicted ¹³C NMR Data

Assignment Predicted Chemical Shift (ppm)
C2 (C-Cl)~150-155
C3 (C-CN)~110-115
C4 (C-CH₃)~158-162
C5 (C-I)~90-95
C6 (C-CH₃)~160-165
CN~115-120
C4-CH₃~20-25
C6-CH₃~22-27

Note: Predicted chemical shifts can vary.[2] The presence of eight distinct signals would be expected, corresponding to the eight carbon atoms in the molecule. The lack of symmetry in the substitution pattern means that all carbons are chemically non-equivalent.[3]

DOT Script for NMR Structural Assignment

Caption: Correlation of ¹H and ¹³C NMR signals to the molecular structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[4] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching and bending).

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Acquire the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan the mid-IR range (4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal).

Data Presentation: Expected IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
C≡N (Nitrile)2220 - 2260Stretching
C=N, C=C (Aromatic Ring)1400 - 1600Stretching
C-H (Methyl)2850 - 3000Stretching
C-Cl600 - 800Stretching
C-I500 - 600Stretching

The most characteristic peak in the IR spectrum will be the sharp, medium-intensity absorption of the nitrile group (C≡N) in the 2220-2260 cm⁻¹ region. The presence of this peak is a strong indicator of the cyano functionality. The aromatic ring stretches and C-H stretches will also be present, while the C-Cl and C-I stretches will appear in the fingerprint region.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

  • Instrument Setup: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source.

    • Electrospray Ionization (ESI): Suitable for polar molecules, will likely produce the protonated molecule [M+H]⁺.

    • Electron Ionization (EI): A harder ionization technique that will produce the molecular ion [M]⁺˙ and extensive fragmentation.

  • Acquisition Parameters:

    • Acquire the spectrum in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Processing: Determine the accurate mass of the molecular ion and analyze the isotopic pattern. Propose structures for the major fragment ions.

Data Presentation: Expected Mass Spectrometry Data

The molecular formula of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is C₈H₆ClIN₂. The expected monoisotopic mass is approximately 307.92 g/mol .

Ion Expected m/z (Monoisotopic) Interpretation
[M]⁺˙307.92Molecular Ion
[M-CH₃]⁺292.90Loss of a methyl group
[M-Cl]⁺272.95Loss of a chlorine atom
[M-I]⁺180.02Loss of an iodine atom

The isotopic pattern of the molecular ion will be characteristic due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and iodine (monoisotopic at ¹²⁷I). This isotopic signature provides a high degree of confidence in the elemental composition of the molecule.

DOT Script for Mass Spectrometry Fragmentation

G M [M]⁺˙ m/z ≈ 307.92 M_minus_CH3 [M-CH₃]⁺ m/z ≈ 292.90 M->M_minus_CH3 -CH₃ M_minus_Cl [M-Cl]⁺ m/z ≈ 272.95 M->M_minus_Cl -Cl M_minus_I [M-I]⁺ m/z ≈ 180.02 M->M_minus_I -I

Caption: Proposed fragmentation pathway in mass spectrometry.

Comparison with an Alternative Structure: The Case for Orthogonality

To further solidify the structural assignment, it is instructive to compare the expected data with that of a structurally related compound. For instance, 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile (C₈H₆Cl₂N₂) serves as a useful analogue.[5][6][7][8]

Spectroscopic Feature 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile Key Differentiator
Molecular Weight ~307.92 g/mol ~201.05 g/mol Significant mass difference in MS.
¹³C NMR (C5) ~90-95 ppm (C-I)~125-130 ppm (C-Cl)Upfield shift for the carbon attached to iodine.
MS Isotopic Pattern Presence of one Cl and one IPresence of two Cl atomsDistinct isotopic signatures.

This comparative analysis demonstrates how subtle structural changes lead to significant and measurable differences in the spectroscopic data, thereby providing an orthogonal method of confirmation.

Conclusion: A Self-Validating Framework for Structural Certainty

The structural elucidation of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is achieved through a cohesive and self-validating analytical workflow. The combined data from ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and unambiguous picture of the molecular architecture. Each technique corroborates the findings of the others, leading to a high degree of confidence in the assigned structure. This guide provides not only the expected data but also the underlying scientific rationale and experimental protocols, empowering researchers to apply these principles to their own novel compounds.

References

  • NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]

  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial. Available at: [Link]

  • PubChem. 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile. Available at: [Link]

  • Global Substance Registration System. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. Available at: [Link]

  • Matrix Fine Chemicals. 2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE | CAS 91591-63-8. Available at: [Link]

Sources

Validation

A Comparative Guide to Validating the Purity of Synthesized 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

For researchers, scientists, and professionals in drug development, the meticulous validation of synthesized chemical entities is a cornerstone of scientific rigor and regulatory compliance. The purity of an active pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of synthesized chemical entities is a cornerstone of scientific rigor and regulatory compliance. The purity of an active pharmaceutical ingredient (API) intermediate, such as 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile, directly impacts the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical techniques for validating the purity of this specific halogenated pyridine, grounded in established scientific principles and practical, field-proven insights. Nitrogen-containing heterocycles are prevalent scaffolds in pharmaceuticals, making their precise characterization essential.[1]

The choice of analytical methodology is critical and should be based on the specific properties of the molecule and the potential impurities.[2] This guide will explore a multi-pronged, orthogonal approach to purity assessment, ensuring a comprehensive and trustworthy evaluation.

Understanding the Synthetic Landscape: Potential Impurities

A robust purity validation strategy begins with an understanding of the synthetic route and the potential impurities that may arise. While various synthetic pathways exist, a common approach to analogous structures involves the chlorination and iodination of a dimethylpyridine precursor.[3][4]

Potential impurities could include:

  • Starting Materials: Unreacted 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile or its chlorinated, non-iodinated precursor.

  • Isomers: Positional isomers formed during the iodination step. The classical criteria for purity, such as melting point, can be misleading if mixtures of isomers are present, as they share the same elemental composition.[5]

  • By-products: Compounds resulting from over-halogenation or incomplete reactions.

  • Residual Solvents and Reagents: Trace amounts of solvents (e.g., dichloromethane, heptane) or reagents (e.g., phosphoryl chloride) used during synthesis and purification.[3]

A truly effective validation plan must be capable of separating, identifying, and quantifying the target compound in the presence of these potential contaminants.

The Orthogonal Approach: A Self-Validating System

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. An orthogonal approach, employing multiple methods that rely on different chemical and physical principles, provides a more complete and reliable purity profile. Chromatography, for instance, is a powerful technique for separating components in a mixture.[6] This guide will focus on a combination of chromatographic and spectroscopic methods, complemented by elemental analysis.

Comparative Analysis of Core Validation Techniques

We will now delve into the primary analytical techniques for assessing the purity of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile. The choice between methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) often depends on the analyte's volatility and thermal stability.[2]

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[2][7] For nitrogen-containing heterocycles, which can be challenging for classical reversed-phase columns, modern mixed-mode columns can offer superior separation.[8]

Causality Behind Experimental Choices: A reversed-phase (RP) method is chosen for its ability to separate compounds based on hydrophobicity. The mobile phase, a mixture of acetonitrile and water, is standard for many organic molecules.[9] A UV detector is selected because the pyridine ring and cyano group are chromophores that absorb UV light, allowing for sensitive detection.[7]

Experimental Protocol: Purity Determination by RP-HPLC

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid is used for Mass-Spec compatibility if desired).[9]

    • Mobile Phase B: Acetonitrile (HPLC Grade).[10]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis Detector at 254 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using a 50:50 mixture of acetonitrile and water.

  • Analysis:

    • Inject 10 µL of the sample.

    • Run a gradient elution as follows:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-20 min: 90% to 30% B

      • 20-25 min: Hold at 30% B (equilibration).

    • Analyze the resulting chromatogram for the main peak and any impurity peaks.

  • Purity Calculation:

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: The method's validity is confirmed by running a blank (solvent injection) to ensure no system peaks interfere, and by analyzing a known reference standard if available. The sharpness and symmetry of the main peak provide confidence in the separation.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds like many pyridine derivatives, GC offers excellent resolution and speed.[2][11] Coupling GC with a Mass Spectrometer (MS) provides high selectivity and sensitivity, making it ideal for identifying unknown impurities through their mass fragmentation patterns.[7][12]

Causality Behind Experimental Choices: GC is suitable for this molecule due to its moderate molecular weight and expected thermal stability. An MS detector is chosen for its ability to provide structural information about co-eluting peaks or unknown impurities, confirming their identity beyond a simple retention time match.[11]

Experimental Protocol: Impurity Profiling by GC-MS

  • System Preparation:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (50:1).

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 m/z.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in dichloromethane or ethyl acetate.

  • Analysis:

    • Inject 1 µL of the sample.

    • Acquire the total ion chromatogram (TIC) and examine the mass spectrum of each peak to identify the main component and any impurities. Nitrogen-containing heterocycles often exhibit characteristic losses of HCN.[13]

Trustworthiness: The fragmentation pattern of the main peak should be consistent with the expected structure of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile. Library matching (e.g., NIST) can be used to tentatively identify unknown impurity peaks.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural elucidation and purity assessment of organic compounds.[7] It provides detailed information about the molecular structure, allowing for the identification of the main compound and the characterization of impurities, often without the need for a reference standard (quantitative NMR or qNMR).

Causality Behind Experimental Choices: ¹H NMR is used to map the proton environment of the molecule. The number of signals, their chemical shifts, splitting patterns, and integration values provide a detailed fingerprint. ¹³C NMR provides information about the carbon skeleton. The presence of unexpected signals in either spectrum can indicate impurities.

Experimental Protocol: Structural Verification and Purity by NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane, TMS, or a quantitative standard like maleic acid) if performing qNMR.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for accurate integration.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Integrate all signals and reference the spectrum (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Reference the spectrum (e.g., CDCl₃ at 77.16 ppm).

  • Data Interpretation:

    • Structural Verification: Confirm that the observed chemical shifts, splitting patterns, and integrations in the ¹H spectrum, and the number of signals in the ¹³C spectrum, match the expected structure of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile.

    • Purity Assessment: Carefully examine the baseline for small peaks corresponding to impurities. The integration of these impurity signals relative to the main compound's signals can be used to estimate their concentration.

Trustworthiness: NMR is a primary analytical technique. If the observed spectra are clean and all signals can be assigned to the target molecule, it provides very high confidence in the compound's structural identity and purity.

4. Elemental Analysis (EA)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a compound.[14] This technique is a fundamental measure of purity, as the presence of impurities will cause the experimental percentages to deviate from the theoretically calculated values. While powerful, it is essential that the data is verifiable and not manipulated.[15]

Causality Behind Experimental Choices: EA is chosen as a bulk analysis technique that is independent of the principles of chromatography or spectroscopy. It provides a fundamental check on the elemental formula of the synthesized compound. A significant deviation from the theoretical values indicates the presence of impurities, such as residual solvents or inorganic salts.

Experimental Protocol: Bulk Purity Confirmation by EA

  • Sample Preparation:

    • Ensure the sample is thoroughly dried under high vacuum for several hours to remove any residual solvents, which can significantly alter C, H, and N percentages.

    • Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Instrumental Analysis:

    • Analyze the sample using a calibrated CHNS elemental analyzer. The instrument uses flash combustion to convert the sample into gaseous products (CO₂, H₂O, N₂), which are then separated and quantified.[14]

  • Data Interpretation:

    • Compare the experimentally determined weight percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₈H₆ClIN₂).

    • Theoretical Calculation for C₈H₆ClIN₂ (MW = 308.51 g/mol ):

      • %C = (8 * 12.01) / 308.51 = 31.14%

      • %H = (6 * 1.01) / 308.51 = 1.96%

      • %N = (2 * 14.01) / 308.51 = 9.08%

    • A generally accepted tolerance for pure compounds is within ±0.4% of the theoretical value.

Trustworthiness: The self-validating nature of this protocol lies in proper sample preparation. The sample must be demonstrably free of solvent (e.g., by ¹H NMR) before EA is performed. Agreement between the experimental and theoretical values provides strong evidence of high purity.

Data Presentation and Workflow
Quantitative Purity Comparison

The table below presents hypothetical, yet realistic, data from the analysis of a single batch of synthesized 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile, illustrating how results from different techniques are compared.

Analytical TechniqueParameter MeasuredResultInterpretation
RP-HPLC Area % Purity99.6%High purity with minor impurities detected.
GC-MS TIC Area % Purity99.5%Confirms high purity and helps identify a minor impurity as the non-iodinated precursor.
¹H NMR Relative Integration>99% (No significant impurities detected)Structurally pure; impurities are below the typical NMR detection limit (~0.1-0.5%).
Elemental Analysis % Composition (C, H, N)C: 31.05%, H: 1.99%, N: 9.01%Excellent agreement with theoretical values (31.14%, 1.96%, 9.08%), indicating no significant elemental impurities.
Purity Validation Workflow

The following diagram illustrates the logical flow of the orthogonal validation process, ensuring a comprehensive assessment.

G cluster_synthesis Synthesis & Initial Cleanup cluster_validation Orthogonal Purity Validation Synthesis Synthesized Product (Crude) Purification Column Chromatography or Recrystallization Synthesis->Purification HPLC HPLC-UV (Quantitative Purity) Purification->HPLC Primary Check GCMS GC-MS (Impurity ID) HPLC->GCMS Confirmation NMR NMR Spectroscopy (Structural Identity) HPLC->NMR Confirmation EA Elemental Analysis (Elemental Composition) HPLC->EA Confirmation Final Qualified Material (Purity > 99.5%) GCMS->Final NMR->Final EA->Final

Figure 1: Orthogonal workflow for purity validation.

Conclusion

Validating the purity of a synthesized compound like 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is a multi-faceted process that demands more than a single measurement. By employing an orthogonal strategy that combines high-resolution chromatography (HPLC, GC-MS), definitive structural analysis (NMR), and fundamental compositional verification (Elemental Analysis), researchers can build a comprehensive and trustworthy purity profile. This approach ensures that the material is suitable for its intended use in research and drug development, where quality and accuracy are paramount. Each technique provides a unique piece of the puzzle, and together they create a self-validating system that upholds the highest standards of scientific integrity.

References
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Available from: [Link]

  • Unknown. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer....
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available from: [Link]

  • ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Available from: [Link]

  • BYJU'S. (2019, October 16). methods of purification of organic compounds. Available from: [Link]

  • ResearchGate. (2021). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF. Available from: [Link]

  • MDPI. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Available from: [Link]

  • SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Available from: [Link]

  • ResearchGate. Nitrogen-Containing Heterocyclic Compounds | Request PDF. Available from: [Link]

  • Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • SIELC Technologies. (2018, February 17). Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. Elemental analysis: an important purity control but prone to manipulations. Available from: [Link]

  • RSC Publishing. (2020). Elemental analysis: an important purity control but prone to manipulations. Available from: [Link]

  • ResearchGate. Reaction and conditions for the synthesis of compounds 3–6. (i).... Available from: [Link]

  • gsrs. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. Available from: [Link]

  • Matrix Fine Chemicals. 2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE | CAS 91591-63-8. Available from: [Link]

  • PubChem. 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile | C8H6Cl2N2 | CID 334852. Available from: [Link]

  • PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]

  • PMC. Prescribed drugs containing nitrogen heterocycles: an overview. Available from: [Link]

  • EPA. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • MDPI. (2022, May 19). Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples. Available from: [Link]

  • Peptide Institute, Inc. Analytical Data. Available from: [Link]

Sources

Comparative

Chemoselectivity and Cross-Reactivity Guide: 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile vs. Analogues

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Comparative Performance Guide & Experimental Methodology Strategic Context: The Demand for Orthogonal Building Blocks In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Comparative Performance Guide & Experimental Methodology

Strategic Context: The Demand for Orthogonal Building Blocks

In modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds are ubiquitous. The ability to selectively and sequentially functionalize different positions on a single heterocyclic core—without relying on cumbersome protecting group strategies—is a critical driver of synthetic efficiency.

The compound 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile represents a premier "orthogonal" building block. It features two distinct halogen atoms (chloro and iodo) situated in vastly different electronic environments, alongside sterically demanding methyl groups and a strongly electron-withdrawing cyano group[1]. This guide objectively compares the cross-reactivity and chemoselectivity of this iodo-chloro scaffold against its brominated and chlorinated analogues, providing researchers with the mechanistic causality and validated protocols needed to exploit its divergent reactivity.

Mechanistic Rationale: BDE vs. Electronic Activation

As a Senior Application Scientist, I frequently observe that site-selective cross-coupling on dihalogenated heteroarenes fails when researchers rely solely on substrate-controlled electronic biases rather than leveraging bond dissociation energies (BDEs)[2].

In a standard pyridine ring, cross-coupling typically occurs at the halogen proximal to the heteroatom (C2 or C4) due to intrinsic relative electrophilicity[2]. However, 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile subverts this paradigm through a highly engineered dichotomy:

  • C5-Iodo Position (Oxidative Addition Driven): The C–I bond possesses a significantly lower BDE (~65 kcal/mol) compared to the C–Cl bond (~96 kcal/mol). In the presence of Palladium(0) catalysts, oxidative addition at the C5–I bond is kinetically favored by orders of magnitude, allowing for Suzuki-Miyaura or Sonogashira couplings at room temperature[3].

  • C2-Chloro Position (Electrophilicity Driven): The C2–Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr). It is flanked by the electron-deficient pyridine nitrogen and the strongly electron-withdrawing C3-cyano group. This allows for metal-free amination or thiolation, but only when sufficient thermal energy is applied to overcome the high C–Cl bond strength.

By utilizing the iodo-chloro derivative rather than a bromo-chloro or dichloro analogue, chemists achieve a perfectly orthogonal system : mild Pd-catalysis reacts exclusively at C5, while heating with a nucleophile reacts exclusively at C2.

Visualizing Divergent Reactivity

To conceptualize the orthogonal functionalization pathways, the following logic map illustrates how the choice of reagent conditions dictates the site of reactivity.

Reactivity Core 2-Chloro-5-iodo- 4,6-dimethylpyridine- 3-carbonitrile PdCat Pd-Catalysis (Suzuki/Sonogashira) Core->PdCat BDE Driven SNAr Nucleophile (Amines/Thiols) Core->SNAr Electrophilicity Driven C5 C5-Functionalization (C-I Cleavage) PdCat->C5 C2 C2-Functionalization (C-Cl Cleavage) SNAr->C2

Caption: Divergent chemoselective pathways of 2-chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile.

Comparative Performance Data

To objectively evaluate the superiority of the iodo-chloro scaffold, we compared its reactivity profile against two commercially relevant alternatives: 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile and 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile .

The data below summarizes the chemoselectivity observed during a standard Suzuki-Miyaura cross-coupling targeting the C5 position.

Table 1: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Selectivity

Conditions: 1.0 eq Heteroarene, 1.1 eq Phenylboronic acid, 2 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, THF/H₂O (4:1), 25°C, 2 hours.

Pyridine Building BlockC5-Arylation Yield (%)C2-Arylation Yield (%)Unreacted Starting MaterialCausality / Observation
2-Chloro-5-iodo- >98% <1% NoneLarge ΔBDE ensures complete kinetic control at C5[2].
5-Bromo-2-chloro- 42%8%50%Smaller ΔBDE leads to competing C2 insertion; requires heating (60°C) which erodes selectivity[4].
2,5-Dichloro- <5%<5%>90%C–Cl bonds are too strong for oxidative addition at 25°C.
Table 2: SNAr Reactivity Profile at C2

Conditions: 1.0 eq Heteroarene, 1.5 eq Morpholine, 2.0 eq DIPEA, DMF, 80°C, 4 hours.

Pyridine Building BlockC2-Amination Yield (%)C5-Amination Yield (%)Causality / Observation
2-Chloro-5-iodo- 95% 0% C5-Iodo remains completely intact; C2 is highly activated by adjacent N and CN groups.
5-Bromo-2-chloro- 94%0%Similar SNAr reactivity; C2-Cl is the primary electrophilic site.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems. By observing specific physical changes during the reaction, researchers can confirm mechanistic progression without immediate LC-MS analysis.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5

Objective: Selectively arylate the C5 position while preserving the C2-chloro group for downstream functionalization.

  • Preparation: In an oven-dried Schlenk flask, combine 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile (1.0 mmol), arylboronic acid (1.05 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 mmol). Causality: The large bite angle of the dppf ligand accelerates reductive elimination, minimizing the lifetime of the Pd(II) intermediate and preventing off-target C–Cl insertion.

  • Solvent Introduction: Add degassed THF/H₂O (4:1 v/v, 10 mL).

  • Reaction Execution: Stir at 20–25°C for 2 hours.

    • Self-Validation Check: The solution will initially appear vibrant orange. A shift to a dark, heterogeneous mixture indicates catalyst degradation (Pd black formation). The reaction should remain a homogenous yellow/orange.

  • Workup: Quench with water (10 mL), extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The C2-chloro group remains >99% intact.

Protocol B: Orthogonal SNAr Amination at C2

Objective: Displace the remaining C2-chloro group with a secondary amine post-Suzuki coupling.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add the desired amine (e.g., morpholine, 1.5 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 mmol). Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct, driving the equilibrium forward without competing for the electrophilic C2 site.

  • Reaction Execution: Heat the mixture to 80°C for 4 hours.

    • Self-Validation Check: The formation of a fine white precipitate (DIPEA·HCl salt) in the reaction mixture serves as a visual confirmation that the C–Cl bond is successfully breaking and the SNAr mechanism is proceeding.

  • Workup: Cool to room temperature, dilute with water (20 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under a vacuum.

Experimental Workflow Visualization

Workflow Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2, 20°C) Target: C5-Iodo Intermediate Intermediate: 5-Aryl-2-chloro-4,6-dimethyl pyridine-3-carbonitrile Step1->Intermediate High Chemoselectivity Step2 Step 2: SNAr Amination (R-NH2, DIPEA, 80°C) Target: C2-Chloro Intermediate->Step2 Isolate & Purify Product Final Product: 2-Amino-5-aryl-4,6-dimethyl pyridine-3-carbonitrile Step2->Product Quantitative Yield

Caption: Two-step orthogonal functionalization workflow exploiting C5 and C2 reactivity differences.

References

  • [1] Title: F1957-0517 - 2-chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile Source: Life Chemicals Shop URL:

  • [2] Title: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation Source: Journal of the American Chemical Society (via PMC / NIH) URL:

  • [3] Title: Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines Source: ACS Publications URL:

  • [4] Title: Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: Catalysts (via ResearchGate) URL:

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile: A Framework for Safety and Operational Integrity

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides an in-depth operational pla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides an in-depth operational plan for handling 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile, a compound whose structural alerts—a halogenated pyridine ring and a nitrile group—necessitate a rigorous and informed approach to personal protection. Our objective is to build a culture of safety that extends beyond mere compliance, ensuring that every experimental choice is grounded in a deep understanding of the material's potential hazards.

Hazard Assessment: Understanding the Compound's Profile

While specific toxicological data for 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is not extensively published, its structure allows us to infer a significant hazard profile based on analogous compounds. The presence of chloro, iodo, and nitrile functional groups on a pyridine scaffold points to potential toxicity, irritant properties, and environmental persistence.

A close structural analog, 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile, is classified with several hazards.[1][2] This information provides a solid foundation for our safety protocols.

Hazard ClassificationDescriptionGHS Precautionary StatementSource
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.H302 + H312 + H332[1][2]
Skin Irritation Causes skin irritation upon contact.H315[1][2]
Serious Eye Irritation Causes serious eye irritation and potentially severe damage.H319[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.H335[2]

The nitrile group (-CN) is a well-known toxicophore, and halogenated aromatic compounds are often persistent and can be toxic.[3][4] Therefore, we must handle this compound with the assumption that it is hazardous via all primary routes of exposure: inhalation, ingestion, and skin contact.[5]

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between you and a hazardous substance. Before any handling, ensure that primary engineering and administrative controls are in place and fully functional.

  • Engineering Control (Primary): All handling of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood.[6] This is critical to prevent the inhalation of any dust or vapors.[6][7]

  • Administrative Controls:

    • Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical.

    • Clearly designate and label the work area where the compound will be handled.

    • Ensure all personnel are trained on the specific hazards and handling procedures.

    • Keep quantities to the minimum required for the experiment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be deliberate, accounting for the multi-hazard nature of this compound.

Hand Protection: The Critical Barrier

Disposable nitrile gloves are the standard for general chemical handling in a laboratory setting, offering a good balance of dexterity and chemical resistance.[6][8][9] However, it is crucial to understand their limitations. Thin nitrile rubber provides only temporary splash protection and is not suitable for prolonged or immersive contact.[10][11]

  • Protocol:

    • Glove Type: Use disposable nitrile gloves with a minimum thickness of 5-mil.

    • Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Double Gloving: For operations involving larger quantities or a higher risk of splashing, wearing two pairs of nitrile gloves is recommended.

    • Immediate Replacement: If a glove comes into contact with the chemical, it must be removed and discarded immediately.[11] Do not reuse disposable gloves.

    • Technique: After handling, remove gloves using a technique that avoids skin contact with the outer contaminated surface.

Eye and Face Protection: Shielding from Splashes and Aerosols

Given the classification of "serious eye irritation," robust eye and face protection is non-negotiable.[1][2]

  • Protocol:

    • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when the chemical is being handled.[12] Standard safety glasses do not provide an adequate seal against splashes and are insufficient.

    • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions or vigorous reactions), a face shield must be worn in addition to chemical splash goggles.[12]

Body Protection: Preventing Dermal Contact

Your body and personal clothing must be shielded from potential contamination.

  • Protocol:

    • Laboratory Coat: A clean, buttoned, flame-resistant lab coat should be worn.[12] Ensure the sleeves are of an appropriate length to cover the wrists.

    • Apparel: Wear long pants and closed-toe, closed-heel shoes made of a non-porous material.[6][12] Fabrics such as polyester or acrylic should be avoided in favor of cotton or other natural fibers.[12]

Respiratory Protection: When Engineering Controls Are Not Enough

Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary. However, it is required in situations where engineering controls may be insufficient or during emergency procedures.

  • Protocol:

    • Requirement: If there is a potential for exposure above permissible limits, such as during a large spill or a failure of the fume hood, a NIOSH-approved respirator is mandatory.[12]

    • Respirator Type: A full-facepiece respirator with an organic vapor cartridge is recommended for compounds of this class.[13]

    • Program Compliance: The use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and annual fit testing, as mandated by OSHA.

Procedural Workflow: Donning and Doffing PPE

A systematic approach to putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (outer pair if double) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Gloves (inner pair) Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Emergency Response: Immediate Actions for Exposure

In the event of an exposure, time is of the essence.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][17]

Decontamination and Disposal: Managing Halogenated Waste

Proper disposal is a critical component of the chemical handling lifecycle, particularly for halogenated compounds which are environmentally persistent.[3][6]

  • Decontamination: All surfaces and equipment should be decontaminated after use.

  • Waste Segregation: 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile and any materials contaminated with it (e.g., gloves, paper towels, pipette tips) must be disposed of as Halogenated Organic Waste .[6][18] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[19]

  • Container Labeling: The waste container must be clearly labeled "Hazardous Waste," listing all chemical constituents and their approximate percentages.[19]

Disposal_Workflow Start Handling Complete Solid_Waste Contaminated Solids (Gloves, Paper, etc.) Start->Solid_Waste Liquid_Waste Contaminated Liquids (Solvents, Reaction mixtures) Start->Liquid_Waste Halogenated_Container Designated & Labeled Halogenated Organic Waste Container Solid_Waste->Halogenated_Container Liquid_Waste->Halogenated_Container Seal_Label Seal Container & Complete Hazardous Waste Label Halogenated_Container->Seal_Label EHS_Pickup Arrange for EHS Pickup Seal_Label->EHS_Pickup

Caption: Halogenated Chemical Waste Disposal Workflow.

By adhering to this comprehensive safety framework, we can confidently and responsibly advance our research while prioritizing the well-being of our scientific staff and the environment.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Hazardous Waste Segregation. [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Medtecs Business Solutions, November 1, 2024. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency, December 1987. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. October 31, 2023. [Link]

  • Chemical Safety: Personal Protective Equipment. [Link]

  • Types of Gloves Used in Laboratory. HANVO Safety, December 25, 2023. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS, May 15, 2023. [Link]

  • Loganathan, B. G., & Kodavanti, P. R. (2023). Perspective on halogenated organic compounds. Environmental toxicology and pharmacology, 101, 104207. [Link]

  • 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile — Chemical Substance Information. [Link]

  • Chemical Label for 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile. [Link]

  • PYRIDINE FOR SYNTHESIS - Loba Chemie, November 27, 2023. [Link]

  • HAZARD SUMMARY - NJ.gov. [Link]

  • Safety Data Sheet: Pyridine,6551E-3,2023/02/01. [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile
Reactant of Route 2
2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.